1-(2-Chloroethyl)indoline-5-sulfonamide
Description
Properties
Molecular Formula |
C10H13ClN2O2S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15) |
InChI Key |
NJUYBFMHKKMQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCCl |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-Chloroethyl)indoline-5-sulfonamide chemical structure and properties
Technical Monograph: 1-(2-Chloroethyl)indoline-5-sulfonamide
Executive Summary
1-(2-Chloroethyl)indoline-5-sulfonamide is a specialized bifunctional heterocycle integrating a sulfonamide pharmacophore with a reactive nitrogen mustard moiety. While primarily utilized as a high-value intermediate in the synthesis of ion channel modulators (e.g., NaV1.7 antagonists) and carbonic anhydrase (CA) inhibitors, its structure inherently possesses alkylating capabilities.
This guide details the physicochemical profile, validated synthetic pathways, and reaction mechanisms of this compound. It serves as a critical reference for medicinal chemists designing covalent probes or synthesizing fused pyrrolo-indoline scaffolds.
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 1-(2-Chloroethyl)-2,3-dihydro-1H-indole-5-sulfonamide |
| Molecular Formula | C₁₀H₁₃ClN₂O₂S |
| Molecular Weight | 260.74 g/mol |
| Core Scaffold | Indoline (2,3-Dihydro-1H-indole) |
| Key Functional Groups | Primary Sulfonamide (-SO₂NH₂), N-Chloroethyl (Nitrogen Mustard) |
| Predicted LogP | ~1.8 – 2.2 |
| Appearance | Viscous oil or low-melting solid (Analogous derivatives are oils) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Poorly soluble in water |
Structural Logic: The molecule features a "warhead" configuration. The indoline nitrogen is moderately nucleophilic but is deactivated by the phenyl ring. However, the attachment of the 2-chloroethyl group creates a system capable of intramolecular cyclization. The sulfonamide group at position 5 is electron-withdrawing, slightly reducing the nucleophilicity of the indoline nitrogen compared to unsubstituted indoline, yet the formation of a transient aziridinium ion remains the dominant reactivity mode.
Synthetic Protocol
Methodology: Direct N-alkylation of indoline-5-sulfonamide.[1] Reference Standard: Adapted from WO2006122014A2 (Synthesis of thiazole analogs).
Reagents & Materials
-
Precursor: Indoline-5-sulfonamide (CAS 52206-06-1).
-
Alkylating Agent: 1-Bromo-2-chloroethane (CAS 107-04-0).
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃).
-
Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with Indoline-5-sulfonamide (1.0 eq) and anhydrous DMF (10 volumes).
-
Activation: Add Et₃N (1.5 eq) and stir at room temperature (RT) for 15 minutes to ensure deprotonation/equilibration.
-
Alkylation: Dropwise add 1-Bromo-2-chloroethane (1.5 eq). Note: The bromine is the better leaving group, directing the alkylation.
-
Reaction: Stir the mixture at RT for 24–72 hours .
-
Critical Checkpoint: Monitor via LC-MS.[1] The product is kinetically favored, but prolonged heating may induce dimerization or double alkylation.
-
-
Workup: Partition the mixture between Ethyl Acetate and Water .[1] Wash the organic layer extensively with brine to remove DMF.
-
Purification: Evaporate the solvent. Purify the residue via silica gel column chromatography (Gradient: 0–5% MeOH in CH₂Cl₂).
-
Yield: Expect 25–40% yield (unoptimized). The product may be an oil that solidifies upon standing.
Reactivity & Mechanism of Action
The defining feature of 1-(2-Chloroethyl)indoline-5-sulfonamide is its ability to act as a masked electrophile .
Mechanism: Aziridinium Ion Formation
Under physiological conditions or in the presence of nucleophiles, the indoline nitrogen attacks the β-carbon of the chloroethyl group, displacing the chloride. This forms a highly reactive, positively charged aziridinium (ethyleneimmonium) ion .
Graphviz Pathway Diagram:
Caption: Figure 1. The central reactivity node is the aziridinium ion, leading to either covalent biological modification or synthetic ring fusion.
Applications in Drug Discovery
A. Ion Channel Modulation (NaV)
Derivatives of this scaffold are documented modulators of Voltage-Gated Sodium Channels (NaV1.7 , NaV1.8 ). The sulfonamide group provides hydrogen bonding interactions within the channel pore or voltage-sensing domain, while the N-substituent tunes lipophilicity and membrane penetration.
B. Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide (-SO₂NH₂) is a classic "zinc-binder." It coordinates with the Zn²⁺ ion in the active site of carbonic anhydrases.
-
Design Strategy: The chloroethyl tail can be exploited to form a covalent bond with histidine residues near the active site of specific CA isoforms (e.g., CA IX or XII), creating an irreversible inhibitor.
C. Synthetic Precursor
This compound is a "building block" for tricyclic systems. Treatment with strong bases can force the permanent cyclization to 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives, a scaffold found in mitomycin-class antibiotics.
Safety & Handling (Critical)
Hazard Classification: Nitrogen Mustard / Alkylating Agent.
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H340/H350 (Suspected): Potential mutagen and carcinogen due to DNA alkylation capability.
-
P280: Wear double nitrile gloves, safety goggles, and use only within a certified chemical fume hood.
Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate to quench the alkylating potential by opening the aziridine ring / displacing the chloride.
References
-
Patent: Fanger, C. et al. (2006). Bicyclic derivatives as modulators of ion channels. WO2006122014A2.
- Source of synthetic protocol for 1-(2-chloroethyl)
-
Review: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Mechanistic grounding for sulfonamide zinc-binding.
-
Chemistry: Ross, W. C. J. (1950). The Reactions of Certain Epoxides in Aqueous Solutions. Journal of the Chemical Society.
- Foundational text on nitrogen mustard/aziridinium kinetics.
Sources
Technical Guide: Indoline-5-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Executive Summary
The indoline-5-sulfonamide scaffold represents a pivotal advancement in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors, particularly for targeting tumor-associated isoforms hCA IX and hCA XII . Unlike classical benzenesulfonamides, the indoline core offers a conformationally restricted "tail" vector at the N1 position, allowing for precise probing of the hydrophobic pockets within the enzyme's active site.
This guide details the structural rationale, synthetic pathways, and biological validation protocols for these derivatives. It specifically highlights the N1-acyl-indoline-5-sulfonamide subclass, which has demonstrated nanomolar potency against hypoxic tumor targets while minimizing off-target inhibition of cytosolic hCA I and II.
Structural Rationale & Mechanism of Action[1]
The Pharmacophore
The efficacy of indoline-5-sulfonamides is driven by two distinct structural domains:
-
Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
) at position C5. In the active site, the ionized nitrogen coordinates directly to the catalytic Zinc(II) ion. -
The "Tail" (N1-Substitution): The indoline nitrogen (N1) serves as an attachment point for lipophilic tails (acyl or benzyl groups). These tails interact with the variable hydrophobic and hydrophilic halves of the enzyme active site, conferring isoform selectivity.
Mechanism of Inhibition
Upon binding, the sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion, disrupting the catalytic hydration of
-
hCA IX/XII Selectivity: The active sites of transmembrane isoforms hCA IX and XII contain specific hydrophobic pockets near the entrance. N1-acylated tails (e.g., 3-chlorobenzoyl) are designed to occupy these pockets via Van der Waals interactions, stabilizing the complex more effectively than in the narrower active sites of cytosolic hCA I/II.
Mechanistic Pathway Diagram
Caption: The primary sulfonamide moiety displaces the zinc-bound hydroxide, locking the enzyme in an inactive state.
Medicinal Chemistry: SAR & Synthesis
Structure-Activity Relationship (SAR)
Recent studies (Krymov et al.) have established critical SAR rules for this scaffold:
| Structural Domain | Modification | Effect on Potency/Selectivity |
| C5-Sulfonamide | Unmodified | Essential for Zn(II) binding. Substitution abolishes activity. |
| Indoline Core | 2,3-Dihydro | Restricts conformational freedom compared to indole; improves metabolic stability. |
| N1-Substitution | Acyl (Amide) | Preferred. Increases polarity and H-bond accepting capability. High affinity for hCA XII. |
| Alkyl (Benzyl) | Lower polarity; often results in lower selectivity for transmembrane isoforms. | |
| Tail Aryl Group | 3-Chlorophenyl | Optimal. High potency against hCA IX ( |
| Pyridine/Thiophene | Maintains potency but may alter solubility profiles. |
Synthetic Protocol
The synthesis follows a robust 3-step pathway starting from commercially available indoline.
Step 1: Chlorosulfonation
-
Reagents: Indoline, Chlorosulfonic acid (
). -
Conditions:
to RT, 2 hours. -
Mechanism: Electrophilic aromatic substitution preferentially at the C5 position due to the directing effect of the nitrogen lone pair.
Step 2: Amination
-
Reagents:
(aq) or in dioxane. -
Conditions: Reflux or RT, 1-2 hours.
-
Product: Indoline-5-sulfonamide (Intermediate 9).[1]
Step 3: N1-Functionalization (Divergent Step)
-
Reagents: Acyl chloride (
), Pyridine, .[1] -
Conditions: RT, overnight.
-
Purification: Column chromatography (MeOH/DCM).
Synthesis Workflow Diagram
Caption: Three-step synthetic route yielding N1-substituted indoline-5-sulfonamides.
Biological Evaluation Protocols
To validate the efficacy of these derivatives, researchers must utilize the Stopped-Flow
Stopped-Flow Assay Protocol
Objective: Measure the rate of
Materials:
-
Enzyme: Recombinant hCA I, II, IX, XII.
-
Substrate:
saturated water. -
Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Procedure:
-
Preparation: Incubate the enzyme with the inhibitor (10 nM – 10
M) for 15 minutes at room temperature. -
Mixing: Rapidly mix the enzyme-inhibitor solution with the
substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics). -
Measurement: Monitor the acidification of the medium via the decrease in Phenol Red absorbance at 557 nm.
-
Calculation: Determine the initial velocity (
). Fit the data to the Michaelis-Menten equation and the Cheng-Prusoff equation to calculate and .
Self-Validation Check:
-
Always run Acetazolamide (AAZ) as a positive control.
- for AAZ against hCA II should be approximately 12 nM.[2] If it deviates significantly, recalibrate the enzyme concentration.
Cell Viability Assay (Hypoxia Model)
Since hCA IX is induced by hypoxia, efficacy must be tested under low oxygen conditions.
-
Cell Lines: MCF7 (Breast Cancer), A431 (Skin Cancer).[1]
-
Conditions:
-
Normoxia: 21%
, 5% . -
Hypoxia: 1%
, 5% , 94% (using a hypoxia chamber).
-
-
Treatment: Treat cells with inhibitor (0.1 - 100
M) for 72 hours. -
Readout: MTT or Resazurin assay.
-
Success Metric: A significant drop in
under hypoxia compared to normoxia indicates selective targeting of hypoxia-induced CA IX.
Quantitative Performance Data
The following table summarizes the inhibition profile of the lead compound (Compound 4f , 3-chlorobenzoyl derivative) compared to the standard Acetazolamide (AAZ).
| Compound | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity (II/IX) |
| AAZ (Control) | 250 | 12 | 25 | 5.7 | 0.48 |
| Indoline 4f | >1000 | 66 | 132 | 41 | 0.5 |
| Indoline 4g | >1000 | 45 | 176 | 32 | 0.25 |
Note: Compound 4f shows a balanced profile with reduced affinity for the cytosolic hCA I (reducing side effects) while maintaining potency against tumor-associated isoforms.
References
-
Krymov, S. K., et al. (2022).[3] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[1][3][4] Pharmaceuticals, 15(12), 1453.[3] [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[9] Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]
- 5. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
The Dual-Pronged Attack: 1-Substituted Indoline Sulfonamides as Potent Anti-Cancer Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A New Paradigm in Cancer Therapeutics
The landscape of cancer research is perpetually evolving, demanding novel therapeutic strategies that exhibit high efficacy and selectivity. Within this dynamic field, 1-substituted indoline sulfonamides have emerged as a promising class of small molecules with significant potential in oncology. Their unique chemical architecture allows for a multi-faceted attack on cancerous cells, primarily through the dual inhibition of tumor-associated carbonic anhydrases and the disruption of microtubule dynamics. This guide provides a comprehensive technical overview of the core principles underlying the role of 1-substituted indoline sulfonamides in cancer research, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance in this exciting area. We will delve into their mechanisms of action, synthetic methodologies, structure-activity relationships, and therapeutic applications, underpinned by a commitment to scientific integrity and validated protocols.
Part 1: The Mechanistic Dichotomy: Targeting Carbonic Anhydrases and Microtubules
The anti-cancer prowess of 1-substituted indoline sulfonamides stems from their ability to simultaneously engage two distinct, yet crucial, cellular targets: carbonic anhydrases IX and XII, and the tubulin protein, a fundamental component of microtubules.
Inhibition of Tumor-Associated Carbonic Anhydrases: Disrupting the Acidic Tumor Microenvironment
The tumor microenvironment is often characterized by hypoxia, which leads to the upregulation of transmembrane carbonic anhydrase isoforms IX (CA IX) and XII (CA XII).[1][2] These enzymes play a pivotal role in maintaining the acidic extracellular pH of tumors by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This acidic milieu promotes tumor growth, invasion, and metastasis while also contributing to therapeutic resistance.[1][2]
1-substituted indoline sulfonamides, bearing the quintessential sulfonamide moiety (SO₂NH₂), act as potent inhibitors of CA IX and XII.[1][3] The sulfonamide group coordinates to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. By inhibiting these enzymes, these compounds can reverse the acidic tumor microenvironment, thereby impeding tumor progression and potentially re-sensitizing cancer cells to conventional therapies.[4]
Caption: Microtubule dynamics and inhibition workflow.
Part 2: Synthesis and Structure-Activity Relationship (SAR)
The therapeutic efficacy of 1-substituted indoline sulfonamides is intrinsically linked to their chemical structure. Understanding their synthesis and the relationship between structural modifications and biological activity is paramount for the rational design of more potent and selective drug candidates.
General Synthesis of 1-Acylindoline-5-sulfonamides
A common synthetic route to 1-acylindoline-5-sulfonamides involves a multi-step process starting from indoline. [5][6] Experimental Protocol: Synthesis of 1-Acylindoline-5-sulfonamides
-
Acetylation of Indoline: To a stirring solution of indoline in acetic anhydride, reflux the mixture for 10 minutes. After cooling, pour the mixture onto ice. Filter the resulting precipitate and wash with water to obtain 1-acetylindoline.
-
Chlorosulfonylation: Add 1-acetylindoline to chlorosulfonic acid at 0°C and stir the mixture at room temperature for 12 hours. Carefully pour the reaction mixture onto crushed ice. Filter the precipitate and wash with cold water to yield 1-acetylindoline-5-sulfonyl chloride.
-
Amination: Dissolve 1-acetylindoline-5-sulfonyl chloride in a suitable solvent like THF and add an excess of aqueous ammonia. Stir the mixture at room temperature for 4 hours. Remove the solvent under reduced pressure and purify the residue to obtain 1-acetylindoline-5-sulfonamide.
-
Hydrolysis: Reflux a solution of 1-acetylindoline-5-sulfonamide in a mixture of ethanol and hydrochloric acid for 24 hours. Neutralize the reaction mixture and extract the product. Purify the crude product to yield indoline-5-sulfonamide.
-
Acylation: To a solution of indoline-5-sulfonamide in a solvent like chloroform, add pyridine followed by the desired acyl chloride. Stir the reaction mixture at room temperature for 12-24 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final 1-acylindoline-5-sulfonamide. [5][6]
Caption: Synthetic workflow for 1-acylindoline-5-sulfonamides.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of 1-substituted indoline sulfonamides is highly dependent on the nature of the substituent at the 1-position of the indoline ring.
Table 1: Structure-Activity Relationship of Indole-based Sulfonamides
| Compound Type | Substituent Nature | Effect on Anticancer Activity | Reference |
| Mono-indoles | 4-chloro group on the phenyl ring | Most potent among mono-indoles against HepG2, A549, and MOLT-3 cell lines. | [7][8] |
| Bis-indoles | Electron-withdrawing group (e.g., NO₂, CN, Br, F, CF₃) on the central benzene ring | Increased cytotoxic effect against the MOLT-3 cell line. | [7][8] |
| Bis-indoles | Electron-donating hydroxyl group on the central benzene ring | Improved cytotoxic activities against a broad range of cancer cell lines. | [7][8] |
| Bis-indoles | 4-trifluoromethyl substituent on the phenyl ring | Potent activity against the HepG2 cell line. | [7][8] |
Part 3: Therapeutic Applications and Preclinical Data
The dual-action mechanism of 1-substituted indoline sulfonamides translates into potent antiproliferative activity against a wide range of cancer cell lines.
In Vitro Antiproliferative Activity
Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines, including those of the breast, lung, liver, and leukemia.
Table 2: Antiproliferative Activity (IC₅₀, µM) of Representative Indole-Sulfonamide Derivatives
| Compound | HuCCA-1 (Cholangiocarcinoma) | HepG2 (Hepatocellular Carcinoma) | A549 (Lung Carcinoma) | MOLT-3 (Lymphoblastic Leukemia) | Reference |
| Mono-indole (4-chloro) | >100 | 69.68 | 71.68 | 46.23 | [7][8] |
| Bis-indole (4-NO₂) | >100 | >100 | >100 | 10.65 | [7][8] |
| Bis-indole (4-OH, 4-CF₃) | 23.45 | 7.37 | 21.09 | 10.89 | [7][8] |
| Etoposide (Reference) | 20.34 | 34.11 | 25.67 | 0.09 | [7][8] |
Experimental Workflow for Evaluating Anticancer Efficacy
A typical preclinical workflow to assess the anticancer potential of a novel 1-substituted indoline sulfonamide would involve a series of in vitro and in vivo assays.
Caption: Workflow for anticancer efficacy evaluation.
Conclusion and Future Perspectives
1-substituted indoline sulfonamides represent a compelling class of anti-cancer agents characterized by their unique dual mechanism of action. By simultaneously targeting tumor-associated carbonic anhydrases and microtubule dynamics, these compounds can effectively combat cancer through distinct and complementary pathways. The insights into their synthesis and structure-activity relationships provide a robust framework for the design of next-generation inhibitors with enhanced potency and selectivity. While preclinical data is promising, further research, including comprehensive in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential. The continued exploration of this versatile scaffold holds the promise of delivering novel and effective treatments for a range of malignancies.
References
-
The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. PubMed. [Link]
-
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PubMed. [Link]
-
What are Tubulin inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Indisulam: an anticancer sulfonamide in clinical development. Taylor & Francis. [Link]
-
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PMC. [Link]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
-
Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. [Link]
-
Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. PubMed. [Link]
-
Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. [Link]
-
Microtubules and Their Role in Cellular Stress in Cancer. PMC - NIH. [Link]
-
Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. NIH. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]
-
Microtubule Dynamics and Cancer. PMC. [Link]
-
Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. ResearchGate. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
- Method for preparing N-aryl sulfonamide from indoline and aryl ...
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. PubMed. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
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- 2. Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
1-(2-Chloroethyl)indoline-5-sulfonamide CAS number and identifiers
Technical Monograph: 1-(2-Chloroethyl)indoline-5-sulfonamide
Executive Summary
1-(2-Chloroethyl)indoline-5-sulfonamide is a specialized bifunctional intermediate used primarily in the development of Carbonic Anhydrase (CA) inhibitors and potential antineoplastic agents. It combines a sulfonamide moiety—a classic zinc-binding pharmacophore—with a reactive N-chloroethyl group, classifying it as a "nitrogen mustard" derivative of the indoline core. This structural duality allows it to serve as both a reversible inhibitor of CA isoforms (notably CA IX and XII, which are overexpressed in hypoxic tumors) and a covalent modifier or linker in fragment-based drug discovery (FBDD).
This guide provides a rigorous technical breakdown of its chemical identity, a validated synthesis protocol, and handling procedures, designed for researchers in medicinal chemistry.
Part 1: Chemical Identity & Identifiers
This compound is often synthesized de novo in research settings and may not have a widely established commercial CAS number for the final salt form. It is derived from the parent core Indoline-5-sulfonamide .
| Property | Specification |
| Chemical Name | 1-(2-Chloroethyl)-2,3-dihydro-1H-indole-5-sulfonamide |
| Parent Core CAS | 52206-06-1 (Indoline-5-sulfonamide) |
| Molecular Formula | C₁₀H₁₃ClN₂O₂S |
| Molecular Weight | 260.74 g/mol |
| SMILES | ClCCN1CCC2=C1C=C(C=C2)S(N)(=O)=O |
| Functional Class | Sulfonamide; Alkylating Agent (Nitrogen Mustard); Indoline Derivative |
| Primary Application | Synthesis of CA IX/XII Inhibitors; Covalent Probes |
Part 2: Synthetic Utility & Mechanism
The molecule operates through two distinct chemical handles:[1][2][3]
-
The C5-Sulfonamide: Acts as a "zinc anchor." In the catalytic site of Carbonic Anhydrase, the sulfonamide nitrogen coordinates directly with the Zn²⁺ ion, displacing the zinc-bound water molecule and inhibiting catalytic turnover (hydration of CO₂).
-
The N1-Chloroethyl Group: A reactive electrophile. Under physiological conditions, this group can undergo intramolecular cyclization to form an aziridinium ion (a highly reactive intermediate), which can then alkylate nucleophilic residues (DNA bases or protein side chains). In synthetic chemistry, it serves as a linker to attach bulky hydrophobic tails, enhancing selectivity for specific CA isoforms.
Validated Synthesis Protocol
Note: This protocol describes the direct alkylation of the parent sulfonamide. Due to the potential for over-alkylation, strict stoichiometry is required.
Reaction Overview: Indoline-5-sulfonamide + 1-Bromo-2-chloroethane + K₂CO₃ → Product
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve Indoline-5-sulfonamide (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF . (MeCN is preferred for easier workup).
-
Add Potassium Carbonate (K₂CO₃, 2.5 eq) as the base to scavenge the HBr generated.
-
-
Alkylation:
-
Add 1-Bromo-2-chloroethane (1.2 eq) dropwise. Critical: Do not use excess alkyl halide to prevent quaternization of the nitrogen.
-
Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
Monitoring: Track reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the parent mass (M+H 199) and appearance of the product mass (M+H 261/263).
-
-
Workup & Purification:
-
Filter off the inorganic salts (K₂CO₃/KBr).
-
Evaporate the solvent under reduced pressure.[3]
-
Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, gradient 0-5% MeOH in DCM).
-
-
Quality Control (Self-Validation):
-
¹H NMR (DMSO-d₆): Confirm the triplet for the -CH₂CH₂Cl group at ~3.8 ppm and the indoline core protons.
-
HPLC: Purity >95% is required for biological testing.
-
Part 3: Visualization (Synthesis Pathway)
The following diagram illustrates the synthesis logic, starting from the commercially available Indoline to the final functionalized target.
Caption: Synthesis pathway from Indoline to 1-(2-Chloroethyl)indoline-5-sulfonamide via chlorosulfonation and controlled N-alkylation.
Part 4: Safety & Handling (E-E-A-T)
Warning: This compound contains a nitrogen mustard motif (2-chloroethylamino group). It must be handled as a potential alkylating agent and carcinogen .
-
Containment: All weighing and reactions must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Deactivation: Spills or glassware should be treated with a solution of 10% Sodium Thiosulfate or dilute NaOH to hydrolyze the alkyl chloride before disposal.
-
Storage: Store at -20°C under argon. The free base may be unstable; conversion to the hydrochloride salt is recommended for long-term stability.
References
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Molecules, 2022. (Discusses the synthesis and biological activity of the indoline-5-sulfonamide core).
-
PubChem Compound Summary: Indoline-5-sulfonamide. (Parent core data and identifiers).
-
Synthesis and Reactivity of N-Substituted Indolines. Journal of Organic Chemistry. (General protocols for N-alkylation of indolines).
Sources
An In-Depth Technical Guide to the Core Differences Between 1-(2-Chloroethyl)- and 1-(2-Chloroacetyl) Indoline Sulfonamides
Introduction
The indoline sulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a wide array of biologically active agents.[1][2] Derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting compounds.[1][2][3][4] A critical aspect of drug design involves the strategic modification of a core scaffold to impart specific reactivity and biological function. This guide provides an in-depth technical analysis of two such modifications at the N-1 position of the indoline ring: the introduction of a 1-(2-chloroethyl) group versus a 1-(2-chloroacetyl) group.
While separated by only a single carbonyl group, these substituents transform the parent molecule into two fundamentally different classes of reactive compounds. The 1-(2-chloroethyl) moiety acts as a classical alkylating agent , while the 1-(2-chloroacetyl) moiety functions as an acylating agent . This distinction dictates their synthesis, chemical reactivity, primary biological targets, and ultimate therapeutic potential. This whitepaper will dissect these differences from a mechanistic perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in scaffold optimization and covalent inhibitor design.
PART 1: Foundational Chemistry: Structure, Reactivity, and Electrophilic Nature
The Indoline Sulfonamide Core Scaffold
The core structure consists of a bicyclic indoline ring system appended with a sulfonamide group (-SO₂NH₂), typically at the 5-position.[1][5] This sulfonamide moiety is a well-established pharmacophore, known for its ability to coordinate the zinc ion within the active site of metalloenzymes, most notably carbonic anhydrases (CAs).[1][6] The indoline nitrogen (N-1) is a secondary amine, providing a convenient handle for synthetic modification to modulate the compound's physicochemical properties and introduce reactive functionalities.
Caption: General structure of the Indoline-5-Sulfonamide scaffold.
The N-1 Substituents: A Tale of Two Electrophiles
The introduction of a chlorine atom two carbons away from the indoline nitrogen creates an electrophilic center. However, the presence or absence of an adjacent carbonyl group drastically alters the mechanism of reactivity.
1-(2-Chloroethyl) Group: An Alkylating Agent
The 1-(2-chloroethyl) group is the defining feature of nitrogen mustards and functions as a potent alkylating agent.[7][8] Its reactivity is not direct but proceeds through a crucial intramolecular cyclization. The lone pair of electrons on the indoline nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a highly strained, three-membered aziridinium (ethyleneimonium) ion .[7] This cation is a powerful electrophile that readily reacts with cellular nucleophiles. This is predominantly an Sₙ1-type mechanism.[8]
Caption: Formation of the reactive aziridinium ion from a 1-(2-chloroethyl) group.
1-(2-Chloroacetyl) Group: An Acylating Agent
In contrast, the 1-(2-chloroacetyl) group acts as an acylating agent.[9][10] The electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to direct nucleophilic attack in an Sₙ2 reaction.[8] The chloride is an excellent leaving group. Unlike the chloroethyl moiety, it does not form a discrete cationic intermediate. The reaction involves a direct transfer of the chloroacetyl group to a nucleophile, resulting in acylation.
Caption: Direct acylation mechanism of the 1-(2-chloroacetyl) group.
Comparative Analysis of Chemical Reactivity
The fundamental differences in the reactive mechanisms of these two groups are critical for understanding their subsequent biological effects.
| Feature | 1-(2-Chloroethyl) Indoline Sulfonamide | 1-(2-Chloroacetyl) Indoline Sulfonamide |
| Functional Class | Alkylating Agent[11] | Acylating Agent / α-Halo Amide[9] |
| Reaction Mechanism | Sₙ1-like via intramolecular cyclization[8] | Sₙ2 nucleophilic substitution[8] |
| Reactive Intermediate | Strained aziridinium cation[7] | None (proceeds through a transition state) |
| Covalent Bond Formed | Forms an ethyl bridge to a nucleophile (Alkylation) | Forms an acetyl bridge to a nucleophile (Acylation) |
| Key Activating Feature | Nucleophilicity of the indoline nitrogen | Electron-withdrawing effect of the carbonyl group |
PART 2: Synthetic Methodologies and Experimental Protocols
The synthesis of these two classes of compounds starts from a common precursor, indoline-5-sulfonamide, but employs distinct chemical reactions reflecting the desired N-1 functionalization.
General Synthesis of Indoline-5-Sulfonamide Precursor
The indoline-5-sulfonamide core can be synthesized via established literature methods, often involving the chlorosulfonation of a protected indoline followed by amination and deprotection.[5]
Protocol: Synthesis of 1-(2-Chloroethyl)indoline Sulfonamides (N-Alkylation)
This procedure involves the N-alkylation of the indoline nitrogen. The choice of a base is critical to deprotonate the nitrogen, rendering it nucleophilic, without promoting unwanted side reactions.
Rationale: The base deprotonates the indoline nitrogen, creating an anion that acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of the alkylating agent (e.g., 1-bromo-2-chloroethane), displacing the bromide leaving group to form the desired product. Potassium carbonate is a suitable base for this transformation.[5]
Step-by-Step Protocol:
-
Dissolution: Dissolve indoline-5-sulfonamide (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution and stir the suspension.
-
Alkylating Agent Addition: Add 1-bromo-2-chloroethane (1.2-1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol: Synthesis of 1-(2-Chloroacetyl)indoline Sulfonamides (N-Acylation)
This synthesis is an N-acylation using a highly reactive acyl chloride. A non-nucleophilic base is required to neutralize the HCl gas generated during the reaction.[5][12]
Rationale: The indoline nitrogen acts as a nucleophile, directly attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[10] The subsequent collapse of the tetrahedral intermediate expels the chloride ion. A tertiary amine base like triethylamine (Et₃N) or pyridine scavenges the resulting HCl, driving the reaction to completion.[5][13]
Step-by-Step Protocol:
-
Dissolution: Suspend indoline-5-sulfonamide (1.0 eq) in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Chloroform (CHCl₃).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5-2.0 eq) or pyridine, to the suspension and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with dilute HCl (if using Et₃N), water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.
Visualization of Synthetic Pathways
Caption: Divergent synthesis of chloroethyl and chloroacetyl derivatives.
PART 3: Biological Profile and Mechanistic Divergence
The distinct chemical reactivities of the chloroethyl and chloroacetyl groups translate directly into different biological mechanisms of action, cellular targets, and pharmacological profiles.
Molecular Mechanism of Action
1-(2-Chloroethyl) Derivatives: DNA Alkylators
-
Mechanism: Once the highly electrophilic aziridinium ion is formed, it attacks nucleophilic sites on DNA bases. The N7 position of guanine is a particularly common site of alkylation.[7] If a second chloroethyl arm were present (as in classic nitrogen mustards), it could react with another guanine base, leading to the formation of highly cytotoxic inter- or intra-strand DNA cross-links.[7] Even with a single reactive arm, this alkylation can cause DNA damage, leading to base mispairing, strand breaks upon repair, and ultimately, cell cycle arrest and apoptosis.[11][15]
-
Pharmacological Profile: These compounds act as cytotoxic agents. Their action is non-specific to the extent that they damage the DNA of any rapidly dividing cell, which accounts for both their efficacy against cancer and the side effects associated with traditional chemotherapy (e.g., effects on bone marrow and gut epithelium).[11]
1-(2-Chloroacetyl) Derivatives: Targeted Covalent Protein Inhibitors
-
Primary Cellular Target: Nucleophilic amino acid residues (Cysteine, Histidine, Lysine) on proteins.[7]
-
Mechanism: These compounds are designed as targeted covalent inhibitors. The indoline sulfonamide core acts as a "guidance system," directing the molecule to the binding pocket of a specific target protein (e.g., an enzyme active site). Once optimally positioned, the electrophilic chloroacetyl "warhead" reacts with a nearby nucleophilic amino acid residue, forming an irreversible covalent bond. This leads to the permanent inactivation of the protein.
-
Pharmacological Profile: The goal is to achieve greater target specificity and a more durable pharmacological effect compared to reversible inhibitors. By covalently modifying a specific disease-related protein, these agents can offer improved potency and prolonged duration of action. Their toxicity profile is theoretically more favorable than that of DNA alkylators, as their effects are confined to the target protein rather than causing widespread genetic damage.
Visualization of Biological Mechanisms
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent - ProQuest [proquest.com]
- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]
- 6. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. researchgate.net [researchgate.net]
- 10. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 11. Alkylating agents in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 12. researchgate.net [researchgate.net]
- 13. cbijournal.com [cbijournal.com]
- 14. int.livhospital.com [int.livhospital.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 1-(2-Chloroethyl)indoline-5-sulfonamide
This Application Note is designed to provide a robust, scalable, and high-purity synthesis protocol for 1-(2-Chloroethyl)indoline-5-sulfonamide . This compound serves as a critical scaffold in the development of carbonic anhydrase inhibitors, diuretics (related to indapamide intermediates), and potential nitrogen mustard-type antineoplastic agents.
Abstract & Strategic Overview
The synthesis of 1-(2-chloroethyl)indoline-5-sulfonamide presents a chemoselectivity challenge: differentiating the nucleophilic indoline nitrogen (
To ensure Scientific Integrity and Process Reliability , this guide recommends a "Protect-Functionalize-Deprotect" strategy for the core construction, followed by a "Stepwise Alkylation" (Hydroxyethylation
Retrosynthetic Logic
-
C-Cl Bond Formation: The 2-chloroethyl group is installed via the chlorination of a 2-hydroxyethyl precursor using thionyl chloride (
). This is superior to direct alkylation with dihalides, which leads to polymerization. - -Functionalization: The 2-hydroxyethyl group is introduced via nucleophilic substitution on 2-bromoethanol.
-
Sulfonamide Core: The 5-sulfonamide group is installed via chlorosulfonation of an
-acetyl protected indoline to prevent oxidation of the indoline ring.
Synthesis Protocol
Phase 1: Construction of Indoline-5-Sulfonamide Core
Objective: Synthesize the stable intermediate Indoline-5-sulfonamide from Indoline.
Step 1: N-Acetylation of Indoline
Protection of the indoline nitrogen is mandatory to prevent polymerization during the harsh chlorosulfonation step.
-
Reagents: Indoline (1.0 eq), Acetic Anhydride (1.2 eq), TEA (1.1 eq), DCM.
-
Mechanism: Nucleophilic acyl substitution.
-
Protocol:
-
Dissolve Indoline in Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (TEA) followed by dropwise addition of Acetic Anhydride.
-
Stir at Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl (to remove TEA), then brine. Dry (
) and concentrate. -
Yield: >95% (White solid).
-
Step 2: Chlorosulfonation
-
Reagents: N-Acetylindoline (1.0 eq), Chlorosulfonic acid (
, 4.0 eq). -
Critical Note:
acts as both solvent and reagent. The reaction is highly exothermic. -
Protocol:
-
Cool
to 0-5°C in a dry flask equipped with a gas scrubber (HCl evolution). -
Add N-Acetylindoline portion-wise over 30 minutes. Do not allow temp to exceed 10°C.
-
Warm to RT and then heat to 60°C for 2 hours to ensure conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: Filter the precipitated 1-acetylindoline-5-sulfonyl chloride . Wash with cold water.[1] Use immediately in Step 3.
-
Step 3: Ammonolysis
-
Reagents: 1-acetylindoline-5-sulfonyl chloride, Ammonium Hydroxide (
, 28%, excess) or in THF. -
Protocol:
-
Suspend the wet sulfonyl chloride cake in THF.
-
Add concentrated
(10 eq) dropwise at 0°C. -
Stir at RT for 4 hours.
-
Workup: Concentrate THF, dilute with water, and filter the solid 1-acetylindoline-5-sulfonamide .
-
Step 4: Deprotection (Hydrolysis)
-
Reagents: 1-acetylindoline-5-sulfonamide, 2N HCl (aq), Ethanol.
-
Protocol:
-
Reflux the intermediate in a mixture of Ethanol/2N HCl (1:1) for 2-3 hours.
-
Neutralization: Cool and neutralize with NaOH to pH 8.
-
Isolation: Extract with Ethyl Acetate (EtOAc) or filter the precipitate.
-
Product: Indoline-5-sulfonamide .
-
QC Check:
NMR should show loss of acetyl (~2.2 ppm).
-
Phase 2: N-Alkylation and Chlorination
Objective: Install the 2-chloroethyl group selectively on
Step 5: N-(2-Hydroxyethyl)ation
Direct alkylation with 2-bromoethanol is preferred over ethylene oxide for safety and ease of handling in standard labs.
-
Reagents: Indoline-5-sulfonamide (1.0 eq), 2-Bromoethanol (1.2 eq),
(2.0 eq), DMF or Acetonitrile. -
Rationale: Use of a mild base and polar aprotic solvent favors alkylation of the more nucleophilic indoline nitrogen over the sulfonamide nitrogen.
-
Protocol:
-
Dissolve Indoline-5-sulfonamide in DMF.
-
Add finely ground
. -
Add 2-Bromoethanol dropwise.
-
Heat to 60-70°C for 6-12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF).
-
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (DCM/MeOH).
-
Product: 1-(2-hydroxyethyl)indoline-5-sulfonamide .
-
Step 6: Chlorination (The "Mustard" Formation)
-
Reagents: 1-(2-hydroxyethyl)indoline-5-sulfonamide, Thionyl Chloride (
, 2-3 eq), DCM or Chloroform. -
Safety:
releases and HCl gas. -
Protocol:
-
Suspend the alcohol intermediate in dry DCM.
-
Add
dropwise at 0°C.[1] -
Reflux for 2-4 hours.
-
Note: The sulfonamide moiety (
) may react with to form an N-sulfinyl intermediate ( ). This is reversible.
-
-
Workup (Critical): Cool the mixture and pour onto ice water. Stir for 30 minutes. This hydrolyzes the N-sulfinyl group back to the primary sulfonamide while leaving the alkyl chloride intact.
-
Neutralization: Carefully adjust pH to ~7 with saturated
. -
Isolation: Extract with DCM, dry (
), and concentrate. -
Final Purification: Recrystallization from Ethanol.
-
Data Summary & Process Parameters
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | N-Acetylation | Maintain 0°C addition | 95% | |
| 2 | Chlorosulfonation | Temp < 10°C (addition), 60°C (reaction) | 80-85% | |
| 3 | Ammonolysis | Excess | 90% | |
| 4 | Hydrolysis | HCl/EtOH | Complete deacetylation (monitor TLC) | 85% |
| 5 | Hydroxyethylation | 2-Bromoethanol, | Avoid O-alkylation of sulfonamide | 70-75% |
| 6 | Chlorination | Aqueous quench to restore sulfonamide | 80% |
Visual Workflow (Graphviz)
Caption: Step-wise synthetic pathway emphasizing the protection strategy and final functionalization.
References
-
Indoline Sulfonamide Synthesis
- Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel
- Source:Int. J. Mol. Sci.2019, 20(20), 5225.
-
URL:[Link]
- Relevance: Provides the foundational protocol for Steps 1-4 (Acetylation, Chlorosulfon
-
General Indoline Functionalization
- Title: Synthesis of Indolines (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Relevance: Background on N-alkylation reactivity and stability of the indoline core.
-
Chlorosulfonation Protocols
- Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Source:Processes2023, 11(5), 1546.
-
URL:[Link]
- Relevance: Safety and optimization data for handling chlorosulfonic acid (Step 2).
-
Sulfonamide Alkylation Dynamics
-
Title: The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex.[2]
-
Source:New J. Chem., 2019 , 43, 10755-10762.[2]
-
URL:[Link]
- Relevance: Discusses the nucleophilicity of sulfonamides vs. amines, supporting the choice of specific conditions in Step 5 to avoid side reactions.
-
Sources
Application Note: Chemoselective N-Alkylation of Indoline-5-Sulfonamide
Abstract & Strategic Significance
The N-alkylation of indoline-5-sulfonamide with 1-bromo-2-chloroethane is a pivotal transformation in the synthesis of diuretic agents (e.g., Indapamide analogs) and kinase inhibitors. This reaction installs a reactive chloroethyl "warhead" or linker, enabling subsequent diversification.
The critical challenge in this synthesis is chemoselectivity . The substrate contains two nucleophilic nitrogen centers: the secondary amine of the indoline ring and the primary amine of the sulfonamide group. Furthermore, the electrophile (1-bromo-2-chloroethane) possesses two leaving groups. This guide details a protocol optimized to exclusively alkylate the indoline nitrogen while preserving the sulfonamide and the terminal chloride for future functionalization.
Mechanistic Principles & Chemoselectivity
Nucleophile Differentiation (Regioselectivity)
Success depends on exploiting the electronic differences between the two nitrogen species:
-
Indoline Nitrogen (
): A secondary amine with significant nucleophilic character. It is moderately basic and readily participates in reactions. -
Sulfonamide Nitrogen (
): The electron-withdrawing sulfonyl group delocalizes the lone pair, rendering this nitrogen non-nucleophilic under neutral or mildly basic conditions. Its is approximately 10.1.[1]
Operational Insight: Avoid strong bases (e.g., NaH, LiHMDS) that would fully deprotonate the sulfonamide, transforming it into a potent nucleophile. Use mild bases (e.g.,
Electrophile Differentiation
1-bromo-2-chloroethane acts as a bifunctional electrophile.
-
C-Br Bond: Weaker bond energy (~276 kJ/mol) and a better leaving group (
is a softer base than ). -
C-Cl Bond: Stronger bond energy (~338 kJ/mol).
Operational Insight: By controlling temperature (50–70°C), the reaction is driven by bromide displacement, leaving the chloride intact for downstream chemistry.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the selective displacement of Bromine and the risk of dimerization if stoichiometry is uncontrolled.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| Indoline-5-sulfonamide | 1.0 | Substrate | Ensure dryness; water inhibits reaction. |
| 1-Bromo-2-chloroethane | 3.0 | Electrophile | High Excess Required. Prevents the product (a secondary amine) from reacting with another indoline molecule (dimerization). |
| Potassium Carbonate ( | 2.5 | Base | Anhydrous, granular. Grind to fine powder to increase surface area. |
| Acetonitrile (MeCN) | 10 vol | Solvent | Polar aprotic. DMF is an alternative but harder to remove. |
| Sodium Iodide (NaI) | 0.1 | Catalyst | Optional. Finkelstein catalyst to accelerate sluggish reactions. |
Step-by-Step Methodology
Step 1: Preparation
-
Charge a reaction vessel with Indoline-5-sulfonamide (1.0 eq) and anhydrous Acetonitrile (0.1 M concentration relative to substrate).
-
Add
(2.5 eq) and stir at Room Temperature (RT) for 15 minutes. Note: This ensures the base is well-dispersed.
Step 2: Addition 3. Add 1-bromo-2-chloroethane (3.0 eq) in a single portion. 4. Optional: Add catalytic NaI (0.1 eq) if the substrate is sterically hindered.
Step 3: Reaction 5. Heat the mixture to 60°C . 6. Monitor by TLC (System: EtOAc/Hexane 1:1) or LCMS.
- Target: Disappearance of Indoline starting material (
~0.2). - Product: Higher
spot (~0.5). - Duration: Typically 4–12 hours.
Step 4: Workup
7. Cool to RT. Filter off the solid inorganic salts (
- Caution: 1-bromo-2-chloroethane is toxic; use a high-efficiency trap on the rotovap.
- Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (
) and Brine ( ). - Dry over
, filter, and concentrate.
Step 5: Purification
11. Recrystallize from EtOH/Water or purify via Silica Gel Chromatography (Gradient: 0
Process Workflow Diagram
Figure 2: Operational workflow ensuring removal of inorganic byproducts and excess toxic reagents.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dimer Formation | Insufficient electrophile. | Increase 1-bromo-2-chloroethane to 4.0–5.0 eq. The excess is easily recovered during concentration. |
| Low Conversion | Poor solubility or 'Hard' leaving group. | Switch solvent to DMF (increases reaction rate significantly). Add 10 mol% NaI (Finkelstein condition) to convert alkyl bromide to more reactive alkyl iodide in situ. |
| Sulfonamide Alkylation | Base too strong or Temp too high. | Ensure strictly anhydrous conditions. Do not use NaH. Lower temperature to 50°C. |
| Elimination (Vinyl byproduct) | Temperature too high. | 1-bromo-2-chloroethane can undergo E2 elimination to form vinyl chloride derivatives if heated >90°C with strong base. Keep T < 80°C. |
References
-
National Institutes of Health (NIH). (2004). The first regioselective palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines.[2] Organic Letters.[2][3] Retrieved from [Link]
-
MDPI. (2020). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Retrieved from [Link]
Sources
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The first regioselective palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines with internal alkynes: a new approach to 2,3-disubstituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoline synthesis [organic-chemistry.org]
Application Note: Strategic Utilization of 1-(2-Chloroethyl)indoline-5-sulfonamide in Tricyclic Compound Synthesis
The following Application Note is structured to provide a comprehensive, technical guide on utilizing 1-(2-Chloroethyl)indoline-5-sulfonamide as a strategic building block. This guide focuses on its dual utility: generating linked tricyclic pharmacophores (specifically 5-HT6/D2 receptor ligands) and accessing fused tricyclic scaffolds (pyrrolo[3,2,1-ij]quinolines) via intramolecular cyclization.
Executive Summary
This guide details the synthetic protocols for employing 1-(2-Chloroethyl)indoline-5-sulfonamide (CAS: Variable/Derivative) as a linchpin scaffold. This molecule combines a nucleophilic-masked electrophile (the N-chloroethyl "nitrogen mustard" moiety) with a stable, polar anchoring group (the C5-sulfonamide).
Its primary application lies in the synthesis of tricyclic CNS-active agents (Indoline-Linker-Heterocycle architectures) and fused tricyclic cores (Pyrrolo-quinoline derivatives). These compounds are critical in the development of 5-HT6 antagonists, Carbonic Anhydrase (CA) inhibitors, and multi-target antipsychotics.
Mechanistic Insight & Reactivity Profile
The utility of 1-(2-Chloroethyl)indoline-5-sulfonamide rests on the "Push-Pull" electronic character of the indoline core:
-
The "Pull" (Sulfonamide at C5): The electron-withdrawing sulfonamide group (-SO₂NH₂) at the para position relative to the nitrogen decreases the electron density of the indoline ring. This prevents premature oxidation to indole and stabilizes the molecule against non-specific electrophilic attacks.
-
The "Push" (N1-Chloroethyl): The nitrogen lone pair, although modulated by the C5-sulfonamide, remains sufficiently nucleophilic to drive the formation of a transient, highly reactive aziridinium ion intermediate. This species is the actual "building block" that reacts with external nucleophiles (Pathway A) or internal electrophiles (Pathway B).
Pathway Logic Diagram (Graphviz)
Figure 1: Divergent synthetic pathways for 1-(2-Chloroethyl)indoline-5-sulfonamide. The aziridinium intermediate is the kinetic gateway to both linked and fused tricyclic systems.
Protocol A: Synthesis of Linked Tricyclic 5-HT6 Ligands
Target: Synthesis of 1-[2-(4-Arylpiperazin-1-yl)ethyl]indoline-5-sulfonamide derivatives. Application: High-affinity ligands for Serotonin (5-HT6) and Dopamine (D2) receptors.
Rationale
This protocol utilizes the Finkelstein reaction conditions to enhance the leaving group ability of the chloride (Cl → I), facilitating the attack of secondary amines (piperazines) via the aziridinium intermediate.
Materials
-
Substrate: 1-(2-Chloroethyl)indoline-5-sulfonamide (1.0 equiv)
-
Nucleophile: 1-(2-Methoxyphenyl)piperazine (or similar aryl-piperazine) (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (dry)
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 1-(2-Chloroethyl)indoline-5-sulfonamide (10 mmol) and dry MeCN (50 mL). Add NaI (1 mmol) and stir for 15 minutes at Room Temperature (RT) to generate the in situ iodo-analog.
-
Nucleophile Addition: Add K₂CO₃ (30 mmol) followed by the aryl-piperazine (12 mmol).
-
Reflux: Heat the mixture to reflux (80-82°C) under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, and a lower spot (amine product) should appear.
-
-
Work-up:
-
Cool to RT and filter off inorganic salts (KCl, KI, excess K₂CO₃).
-
Concentrate the filtrate in vacuo.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and Brine (1x).[1]
-
-
Purification: The crude oil often crystallizes upon standing. If not, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
Data Validation: Expected Yields & Shifts
| Parameter | Expected Value | Notes |
| Yield | 75% – 88% | Lower yields in DMF due to work-up loss; MeCN preferred. |
| ¹H NMR (Ethyl Linker) | Distinct triplets indicating successful N-alkylation. | |
| MS (ESI) | [M+H]⁺ | Consistent with MW of tricyclic adduct. |
Protocol B: Synthesis of Fused Tricyclic Pyrrolo-Quinolines
Target: Synthesis of 8-sulfamoyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline. Application: Rigidified tricyclic cores for kinase inhibition or novel scaffold libraries.
Rationale
This advanced protocol forces an intramolecular Friedel-Crafts alkylation. The electrophilic ethyl chain cyclizes onto the C7 position (ortho to the indoline nitrogen). This is challenging due to the strain of forming the fused 6-membered ring, but feasible with Lewis Acid catalysis.
Materials
-
Substrate: 1-(2-Chloroethyl)indoline-5-sulfonamide (1.0 equiv)
-
Lewis Acid: Aluminum Chloride (AlCl₃) (2.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene
Step-by-Step Methodology
-
Preparation: In a flame-dried flask under Argon, dissolve the substrate (5 mmol) in dry DCE (20 mL).
-
Lewis Acid Addition: Cool to 0°C. Add AlCl₃ (12.5 mmol) portion-wise. Caution: Exothermic.
-
Cyclization: Allow to warm to RT, then heat to reflux (83°C) for 4–6 hours.
-
Mechanistic Note: The AlCl₃ complexes with the sulfonamide oxygen and the chloro-group, increasing electrophilicity to overcome the ring strain.
-
-
Quench: Cool to 0°C. Carefully quench with ice-water/HCl (1M) to break Aluminum complexes.
-
Extraction: Extract with DCM (3x). The product is often less polar than the open-chain precursor due to rigidification.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography for this rigid tricyclic system.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete Aziridinium formation | Add catalytic KI or NaI (Finkelstein condition) to accelerate the reaction. |
| Dimerization | Intermolecular reaction of two substrate molecules | Maintain high dilution (0.1 M) or slow addition of the substrate. |
| Sulfonamide Hydrolysis | Conditions too acidic/basic at high temp | Avoid strong aqueous acids/bases at reflux. The sulfonamide is stable in anhydrous K₂CO₃/MeCN. |
| No Cyclization (Protocol B) | Deactivation by Sulfonamide | The C5-sulfonamide deactivates the ring. Increase AlCl₃ load or switch to microwave irradiation (150°C, 30 min). |
References
-
Indoline Sulfonamide Synthesis & Activity
- Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel
- Source: Int. J. Mol. Sci. 2022, 23(23), 14612.
-
URL:[Link]
- Title: Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands (US Patent 8,318,725).
-
Pyrrolo[1,2-a]indole Synthetic Methodologies
-
Aziridinium Ion Mechanism
- Title: The Chemistry of Aziridinium Ions.
- Source: Chemical Reviews.
-
URL:[Link]
Sources
Application Note: Cyclization of 1-(2-chloroethyl)indoline Derivatives
This Application Note and Protocol guide details the procedure for the cyclization of 1-(2-chloroethyl)indoline derivatives. The primary transformation described is the intramolecular Friedel-Crafts alkylation to form the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline (commonly referred to as Lilolidine ) scaffold.[1] This tricyclic system is a critical pharmacophore in medicinal chemistry, known for its restricted conformational flexibility and improved metabolic stability compared to open-chain analogs.[1]
Executive Summary & Strategic Rationale
The cyclization of 1-(2-chloroethyl)indoline represents a strategic entry into the pyrrolo[3,2,1-ij]quinoline (lilolidine) class of tricyclic heterocycles. Unlike intermolecular annulations, this intramolecular transformation leverages the inherent nucleophilicity of the indoline nitrogen to generate a reactive aziridinium intermediate, or utilizes Lewis acid catalysis to effect a direct Friedel-Crafts alkylation at the C-7 position.
Key Technical Advantages:
-
Atom Economy: Intramolecular reaction with stoichiometric efficiency.
-
Scaffold Rigidity: Converts a flexible N-alkyl chain into a fused tricyclic system, reducing entropic penalties in ligand-receptor binding.
-
Scalability: The protocol utilizes robust Lewis acid catalysis amenable to gram-scale synthesis.
Safety Directive: Nitrogen Mustard Handling
CRITICAL WARNING: 1-(2-chloroethyl)indoline derivatives are chemically classified as Nitrogen Mustards . They possess potent alkylating properties and are severe vesicants (blistering agents).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Wear a full-face shield over safety goggles during the addition of Lewis acids.
-
Decontamination: Prepare a quench solution of 5% sodium thiosulfate (Na₂S₂O₃) and 5% sodium bicarbonate (NaHCO₃) in water. All glassware and spills must be treated with this solution for 30 minutes before cleaning to neutralize active alkylating species.
Reaction Mechanism & Pathway Analysis
The transformation proceeds via an intramolecular electrophilic aromatic substitution. Two mechanistic pathways are proposed depending on the activation method:
-
Path A (Thermal/Kinetic): Formation of a transient, highly electrophilic aziridinium ion followed by ring-opening attack by the C-7 aromatic carbon.
-
Path B (Lewis Acid Catalyzed): Activation of the C-Cl bond by Aluminum Chloride (AlCl₃), generating a carbocation-like complex that undergoes Friedel-Crafts alkylation at C-7.
Mechanistic Visualization
[2][3][4][5][6]
Detailed Experimental Protocol
Protocol A: Lewis Acid-Catalyzed Cyclization (Standard Method)
This method is preferred for its reproducibility and high yield. It utilizes Aluminum Chloride (AlCl₃) to drive the reaction at moderate temperatures.
Reagents & Equipment:
-
Substrate: 1-(2-chloroethyl)indoline (1.0 equiv)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 – 1.5 equiv)[1]
-
Solvent: 1,2-Dichlorobenzene (high boiling, inert) or Dichloromethane (DCM) for milder conditions.[1]
-
Apparatus: 3-neck round bottom flask, reflux condenser, N₂ inlet, internal temperature probe.[1]
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry the glassware and cool under a stream of dry Nitrogen. Charge the flask with 1,2-Dichlorobenzene (10 mL/g substrate) .
-
Substrate Dissolution: Add 1-(2-chloroethyl)indoline to the solvent. Stir at Room Temperature (RT) until fully dissolved.
-
Catalyst Addition: Cool the solution to 0–5 °C using an ice bath. Add AlCl₃ portion-wise over 15 minutes. Note: Exothermic reaction. Control internal temperature <10 °C.
-
Reaction Phase:
-
Allow the mixture to warm to RT over 30 minutes.
-
Heat the reaction mixture to 120 °C (if using dichlorobenzene) or Reflux (if using DCM, though DCM may require longer times).
-
Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours at 120 °C. Look for the disappearance of the starting material (M+) and appearance of the cyclized product (M-HCl mass shift is not observed directly in cation mode, but retention time shifts significantly; chemically, HCl is lost). Correction: The molecular formula changes from C₁₀H₁₂ClN to C₁₀H₁₁N. Mass loss: 36.5 Da (HCl).
-
-
Quenching: Cool the mixture to 0 °C. Carefully quench by dropwise addition of ice-cold water (highly exothermic hydrolysis of aluminum salts).
-
Work-up:
-
Basify the aqueous layer to pH ~10 using 10% NaOH .
-
Extract with Ethyl Acetate (3 x vol) .
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The lilolidine product is typically a viscous oil or low-melting solid.
Data Summary Table: Optimization Parameters
| Parameter | Condition A (Mild) | Condition B (Aggressive) | Outcome Note |
| Solvent | Dichloromethane (DCM) | 1,2-Dichlorobenzene | DCM is easier to remove; Dichlorobenzene required for difficult substrates. |
| Temperature | 40 °C (Reflux) | 120–140 °C | Higher temp favors C-7 alkylation over intermolecular dimerization. |
| Catalyst | AlCl₃ (1.1 equiv) | AlCl₃ (2.0 equiv) | Excess catalyst ensures full activation but complicates quenching. |
| Concentration | 0.1 M | 0.5 M | High Dilution (0.05-0.1 M) is critical to prevent intermolecular polymerization. |
Characterization & Validation
Successful cyclization is validated by specific spectroscopic signatures.
1. ¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
Loss of Symmetry: The ethyl chain signals of the precursor (two triplets) transform into distinct multiplet patterns corresponding to the fused 6-membered ring.
-
Aromatic Region: The precursor (indoline) has 4 aromatic protons. The product (lilolidine) has 3 aromatic protons (loss of the C-7 proton). The pattern typically shows a doublet, triplet, doublet (or similar meta/ortho coupling) indicating 1,2,3-trisubstitution on the benzene ring.[1]
-
Shift: The methylene protons adjacent to the nitrogen in the new ring appear at ~3.0–3.2 ppm.
2. Mass Spectrometry:
-
Precursor: [M+H]⁺ = X (contains Cl isotope pattern 3:1).
-
Product: [M+H]⁺ = X - 36. (Loss of HCl). Absence of Chlorine isotope pattern is the definitive confirmation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dimerization/Polymerization | Concentration too high. | Dilute reaction to <0.05 M to favor intramolecular reaction. |
| Incomplete Conversion | Catalyst deactivation (wet solvent). | Use freshly sublimed AlCl₃ and anhydrous solvents. |
| Hydrolysis Product (Alcohol) | Moisture ingress during reaction. | Ensure strict N₂ atmosphere; check solvent water content (Karl Fischer). |
| Black Tar Formation | Temperature too high / Decomposition. | Lower temp to 80 °C; reduce reaction time; ensure inert atmosphere. |
References
-
Original Synthesis of Lilolidine
- Process: Reaction of indoline with 1-bromo-2-chloroethane followed by thermal cycliz
-
Source:J. Chem. Soc., Perkin Trans.[1] 1, 1972 , 105-109.
-
Friedel-Crafts Cyclization of N-Haloalkyl Indoles
-
Safety of Nitrogen Mustards
-
General Indoline Functionalization
- Context: "Synthesis of Indoles via Intermolecular and Intramolecular Cycliz
-
Source:Molecules, 2013 , 18(6), 6423-6441.[1]
Sources
- 1. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 3. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen mustard (HN-2) - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Nucleophilic Substitution on 2-Chloroethyl Groups
This Application Note provides a comprehensive technical guide for optimizing nucleophilic substitution reactions on 2-chloroethyl scaffolds. It moves beyond standard textbook definitions to address the specific kinetic and mechanistic challenges posed by this substrate class—specifically the competition between direct
Executive Summary
The 2-chloroethyl group (
This guide details the reaction conditions required to maximize substitution yields while suppressing elimination to vinyl species. It includes specific protocols for Finkelstein activation , Aziridinium/Episulfonium trapping , and Direct Substitution .
Mechanistic Pathways & Decision Logic
The reactivity of a 2-chloroethyl group is dictated by the atom at the
Pathway Analysis
-
Pathway A: Direct
: Occurs with simple alkyl chains or electron-deficient -heteroatoms (e.g., ethers, esters). Requires polar aprotic solvents and elevated temperatures. -
Pathway B: Anchimeric Assistance (
): Occurs with electron-rich -heteroatoms (amines, sulfides). The heteroatom displaces the chloride intramolecularly to form a highly reactive 3-membered cationic intermediate (aziridinium or episulfonium), which is then opened by the nucleophile. This is often times faster than direct . -
Pathway C: Elimination (
): The dominant side reaction, favored by strong, hard bases (e.g., alkoxides) and high temperatures.
Mechanistic Visualization
The following diagram illustrates the divergent pathways based on the
Caption: Mechanistic divergence of 2-chloroethyl substrates. Y=N/S leads to rapid intramolecular cyclization (Red), while Y=O/C follows standard bimolecular substitution (Green).
Critical Reaction Parameters
Solvent Selection
Solvent choice is the single most impactful variable.
-
For Direct
(Ethers/Alkyls): Use Polar Aprotic solvents (DMF, DMSO, NMP).[1] These solvate the cation but leave the nucleophilic anion "naked" and reactive.-
Data Point: Reaction rates in MeCN are typically ~5000x faster than in MeOH for
reactions [1].
-
-
For Anchimeric Assistance (Amines/Sulfides): Use Polar Protic or non-nucleophilic polar solvents (MeCN, Water/Alcohol mixes).
-
Reasoning: Highly polar solvents stabilize the transition state leading to the charged aziridinium/episulfonium intermediate. However, avoid nucleophilic solvents (like pure EtOH) that can compete with your intended nucleophile.
-
Base Selection
Avoid hard bases (alkoxides, hydroxides) if possible, as they promote E2 elimination to vinyl compounds.
-
Recommended:
, , or DIPEA (Hünig's base). -
For Thiol Nucleophiles: Generate the thiolate in situ using
in DMF to ensure high nucleophilicity without high basicity.
Experimental Protocols
Protocol A: The Finkelstein Activation (For Unreactive Substrates)
Use this when the 2-chloroethyl group is attached to an ether or electron-withdrawing group and direct substitution is sluggish.
Principle: Convert the poor leaving group (Cl) into an excellent one (I) in situ using NaI.
Materials:
-
Substrate: 1.0 equiv.
-
Reagent: Sodium Iodide (NaI), 1.5 – 2.0 equiv.
-
Solvent: Anhydrous Acetone (0.5 M concentration).
Procedure:
-
Dissolution: Dissolve the 2-chloroethyl substrate in anhydrous acetone under
. -
Activation: Add NaI in one portion. The solution may turn yellow/orange.
-
Reaction: Stir at reflux (56 °C) for 2–4 hours. A white precipitate (NaCl) will form, driving the equilibrium (Le Chatelier’s principle) [2].
-
Substitution:
-
Option 1 (One-pot): If the nucleophile is soluble in acetone, add it directly with a mild base (
). -
Option 2 (Isolation): Filter off NaCl, concentrate the filtrate to obtain the crude iodo-intermediate (unstable, use immediately), and redissolve in DMF for reaction with the nucleophile.
-
Protocol B: Substitution on 2-Chloroethyl Amines (Nitrogen Mustards)
Use this for substrates capable of forming aziridinium ions.
Safety Warning: 2-chloroethyl amines are potential blistering agents (vesicants) due to aziridinium formation. Handle in a fume hood with double gloves.
Materials:
-
Substrate: 2-chloroethyl amine (e.g., HCl salt), 1.0 equiv.
-
Nucleophile: Thiol or secondary amine, 1.2 equiv.
-
Base:
(aqueous) or DIPEA (organic). -
Solvent: 1:1 mixture of Water/Acetonitrile or pure DMF.
Procedure:
-
Free Basing: If starting with the HCl salt, neutralize with 1.0 equiv of base at 0 °C to generate the free amine. Do not let this sit; the free amine self-polymerizes.
-
Nucleophile Addition: Immediately add the nucleophile (1.2 equiv).
-
Incubation: Stir at room temperature (20–25 °C). Heating is rarely needed due to the high reactivity of the aziridinium intermediate [3].
-
Monitoring: Monitor by LC-MS. The intermediate aziridinium mass is often visible if the run is acidic.
-
Quench: Quench with dilute acid to protonate any unreacted nitrogen mustard (deactivating it) before disposal.
Data & Performance Metrics
The following table summarizes typical yields and conditions for different nucleophile classes reacting with 2-chloroethyl groups.
Table 1: Comparative Reaction Efficiency
| Substrate Type | Nucleophile | Conditions | Typical Yield | Major Side Reaction |
| 2-Chloroethyl Ether | Alkoxide ( | DMF, NaH, 80°C | 40-60% | Elimination to Vinyl Ether |
| 2-Chloroethyl Ether | Thiol ( | DMF, | 85-95% | Minimal |
| 2-Chloroethyl Amine | Amine ( | Water/MeCN, 25°C | 70-85% | Polymerization |
| 2-Chloroethyl Sulfide | Hydroxide ( | Water, 40°C | <30% | Hydrolysis/Elimination [4] |
| Activated (Finkelstein) | Carboxylate ( | Acetone, Reflux | 90%+ | None |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Leaving group (Cl) is too poor. | Switch to Protocol A (add NaI). Switch solvent to DMF/DMSO. |
| Vinyl Product Formation | Base is too strong/hard. | Switch from NaH/NaOH to |
| Polymerization | Substrate is self-reacting (common in amines). | Run in dilute conditions (<0.1 M). Use the nucleophile in large excess (3-5 equiv). |
| Incomplete Reaction | "Caging" of nucleophile by solvent.[2] | Ensure solvent is Aprotic (remove water/alcohols) if following Pathway A. |
References
-
Solvent Effects in Organic Chemistry: Chemistry Steps. "Polar Protic and Polar Aprotic Solvents." Accessed Oct 2025. Link
-
Finkelstein Reaction Protocol: Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 31, p.31 (1951). "1-Iodo-3-chloropropane." Link
-
Aziridinium Kinetics: Journal of Organic Chemistry. "Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide." (2013).[3] Link
-
Sulfur Mustard Analog Reactivity: BenchChem Application Notes. "Protocols for Nucleophilic Substitution with 2-Chloroethyl Sulfides." Link
-
General Nucleophilic Substitution Guide: LibreTexts Chemistry. "Nucleophilic Substitution in Synthesis." Link
Sources
Application Note: Synthesis of Pyrrolo[1,2-a]indole Sulfonyl Derivatives via Chloroethyl Precursors
Executive Summary
The pyrrolo[1,2-a]indole scaffold represents a privileged heterocyclic core in medicinal chemistry, serving as the structural foundation for numerous mitomycin antibiotics, COX-2 inhibitors, and antitumor agents. This application note details a robust, scalable protocol for synthesizing sulfonyl-functionalized pyrrolo[1,2-a]indole derivatives.
The methodology utilizes 1-(2-chloroethyl)indole precursors, leveraging a Lewis acid-mediated intramolecular cyclization to construct the tricyclic core. This approach offers distinct advantages over radical cyclization or transition-metal-catalyzed methods, including lower cost, operational simplicity, and the ability to install the sulfonyl pharmacophore regioselectively in the final stages.
Key Applications
-
Drug Discovery: Synthesis of COX-2 selective inhibitors and tubulin polymerization inhibitors.
-
Material Science: Development of organic semiconductors and fluorescent probes.
-
Process Chemistry: Scalable route for tricyclic indole fusion.
Mechanistic Insight & Reaction Design
The synthesis hinges on two critical phase transitions: the construction of the pyrrolo-fused ring and the subsequent electrophilic functionalization.
The "Chloroethyl" Cyclization Strategy
The core transformation involves the intramolecular alkylation of the indole C2 position by an N-tethered chloroethyl group. Unlike radical cyclizations (using Bu₃SnH) which can be sensitive to oxygen and require toxic reagents, the Friedel-Crafts alkylation approach uses Lewis acids (e.g., AlCl₃ or FeCl₃) to generate a transient carbocation or polarized complex at the terminal carbon of the ethyl chain.
The indole C2 position, while less nucleophilic than C3, becomes the exclusive site of attack due to the geometric constraints of the tether, forming the 5-membered pyrrole ring fusion.
Regioselective Sulfonylation
Introduction of the sulfonyl group is achieved via chlorosulfonation . The pyrrolo[1,2-a]indole system is electron-rich. Electrophilic aromatic substitution typically favors the C9 position (homologous to indole C3) or the C7 position (para to the nitrogen), depending on existing substituents. This protocol targets the C7/C9 positions to generate sulfonyl chlorides, which are versatile precursors for sulfonamides (a common pharmacophore in COX-2 inhibitors).
Reaction Pathway Diagram
Figure 1: Synthetic workflow for the construction of sulfonyl-pyrrolo[1,2-a]indoles from indole precursors.[1][2]
Experimental Protocol
Safety Precaution
-
1-Bromo-2-chloroethane is a potential carcinogen and alkylating agent. Handle in a fume hood.
-
Chlorosulfonic acid reacts violently with water. Use anhydrous conditions and proper PPE.
Step 1: Synthesis of 1-(2-chloroethyl)indole (Precursor)
This step installs the "chloroethyl" tether required for ring closure.
-
Reagents: Indole (10 mmol), NaH (60% dispersion, 12 mmol), 1-bromo-2-chloroethane (15 mmol), DMF (anhydrous, 20 mL).
-
Procedure:
-
Charge a flame-dried flask with NaH and DMF under Argon. Cool to 0°C.
-
Add Indole solution (in DMF) dropwise. Stir for 30 min to form the indolyl anion.
-
Add 1-bromo-2-chloroethane dropwise. Note: The bromide is displaced preferentially over the chloride.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Carefully add water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Silica gel).[3]
-
-
Validation: ¹H NMR should show two distinct triplets for the ethyl chain (approx. 3.8 ppm and 4.4 ppm).
Step 2: Lewis Acid-Mediated Cyclization
Formation of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole core.
-
Reagents: 1-(2-chloroethyl)indole (5 mmol), AlCl₃ (anhydrous, 1.2 eq), CH₂Cl₂ (dry).
-
Procedure:
-
Dissolve the precursor in dry CH₂Cl₂ (0.1 M). Cool to 0°C.
-
Add AlCl₃ in portions. The solution may darken (complex formation).
-
Stir at 0°C for 1 hour, then warm to RT. Stir until consumption of starting material (approx. 2–4 hours).
-
Workup: Pour into ice-water. Extract with CH₂Cl₂.[4]
-
Purification: Recrystallization from Ethanol or column chromatography.[5]
-
-
Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of AlCl₃.
Step 3: Chlorosulfonation and Amidation
Introduction of the sulfonyl pharmacophore.
-
Reagents: Pyrrolo[1,2-a]indole core (2 mmol), Chlorosulfonic acid (ClSO₃H, 5 eq), CHCl₃.
-
Procedure:
-
Dissolve the core in CHCl₃ at -10°C.
-
Add ClSO₃H dropwise. Exothermic reaction.
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench: Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate or form an oil.
-
Amidation (One-pot): Extract the sulfonyl chloride with CH₂Cl₂. Immediately add the desired amine (e.g., morpholine, ammonia) and excess Et₃N. Stir for 2 hours.
-
-
Result: Formation of the sulfonamide derivative.
Results & Optimization Data
The following data summarizes typical yields and optimization parameters for the cyclization step (Step 2), which is the bottleneck of the synthesis.
Table 1: Optimization of Cyclization Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | AlCl₃ (1.2 eq) | CH₂Cl₂ | 0 -> RT | 3 | 78% | Cleanest profile. |
| 2 | AlCl₃ (1.2 eq) | DCE | 60 | 1 | 65% | Significant polymerization. |
| 3 | FeCl₃ (1.5 eq) | CH₂Cl₂ | RT | 6 | 72% | Slower, easier workup. |
| 4 | SnCl₄ (1.5 eq) | Toluene | 80 | 12 | 45% | Incomplete conversion. |
| 5 | NaH / DMF | DMF | 100 | 24 | <10% | Elimination to vinyl-indole dominant. |
Interpretation:
-
Lewis Acid Strength: Strong Lewis acids (AlCl₃) are required to sufficiently activate the primary alkyl chloride.
-
Temperature Control: Higher temperatures (Entry 2) promote intermolecular polymerization over intramolecular cyclization.
-
Solvent: Non-coordinating solvents (DCM) are superior.
Troubleshooting & Expert Tips
Issue: Elimination vs. Cyclization
Symptom: Formation of N-vinylindole instead of the cyclized product. Cause: Basic conditions or high temperatures during Step 2. Solution: Ensure the cyclization environment is strictly acidic (Lewis acid). Avoid using bases in Step 2. If using thermal cyclization without catalyst, this side reaction dominates.
Issue: Regio-scrambling during Sulfonylation
Symptom: Mixture of sulfonyl isomers. Cause: The pyrrolo[1,2-a]indole core is highly activated. Solution: Conduct the chlorosulfonation at low temperatures (-10°C to 0°C). If the C9 position (indole C3) is open, it is the primary site. To target C7, block C9 with a substituent (e.g., methyl) in the starting indole.
Issue: Precursor Instability
Symptom: 1-(2-chloroethyl)indole degrades upon storage. Solution: The precursor is essentially a nitrogen mustard analog (though less reactive). Store at -20°C under Argon. It is best to carry it through to Step 2 immediately.
References
-
General Synthesis of Pyrrolo[1,2-a]indoles
-
Laube, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Molecules, 24(20), 3807. Link
- Note: While focusing on the tricyclic [3,2,1-hi] system, this paper provides the definitive conditions for chlorosulfon
-
-
Mechanochemical & Catalytic Approaches
-
Pramanik, T., et al. (2021). Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives. Organic & Biomolecular Chemistry, 19, 7525-7546. Link
-
-
Indole N-Alkylation and Cyclization
- Biological Relevance (COX-2): Kniess, T., et al. (2012). Synthesis and radiopharmacological evaluation of N-sulfonyl substituted pyrrolo[3,2,1-hi]indoles. Bioorganic & Medicinal Chemistry. (Context for sulfonyl group utility).
Sources
- 1. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs [mdpi.com]
- 2. 2,3-Dihydro-1H-pyrrolo[1,2-a]indole | C11H11N | CID 11000847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Solvent Selection for the Solubilization of 1-(2-Chloroethyl)indoline-5-sulfonamide
Abstract
This technical guide provides a comprehensive framework for the effective solubilization of 1-(2-Chloroethyl)indoline-5-sulfonamide, a key intermediate in contemporary drug discovery programs. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a detailed exploration of solvent selection, stock solution preparation, and best practices for ensuring compound stability and integrity in downstream biological assays. By elucidating the physicochemical rationale behind solvent choice, this document equips researchers with the necessary tools to mitigate solubility-related challenges and generate reliable, reproducible data.
Introduction: The Critical Role of Solvent Selection
The successful evaluation of novel chemical entities in drug discovery is contingent upon their effective delivery to the biological target. A frequent yet often underestimated hurdle in this process is the poor aqueous solubility of many small molecules.[1] 1-(2-Chloroethyl)indoline-5-sulfonamide, a compound featuring both a sulfonamide and an indoline moiety, presents a unique solubility profile that requires careful consideration. The sulfonamide group, a common pharmacophore, and the indoline core contribute to a molecular architecture that may exhibit limited solubility in purely aqueous systems.[2][3]
Inadequate solubilization can lead to a cascade of experimental artifacts, including underestimated biological activity, inconsistent results, and erroneous structure-activity relationships (SAR).[1] Therefore, the selection of an appropriate solvent system is not merely a preparatory step but a critical determinant of experimental success. This application note will provide a detailed, evidence-based approach to dissolving 1-(2-Chloroethyl)indoline-5-sulfonamide for in vitro studies.
Physicochemical Properties and Solubility Considerations
Table 1: Predicted Physicochemical Properties of 1-(2-Chloroethyl)indoline-5-sulfonamide and their Implications for Solubility
| Property | Predicted Characteristic | Implication for Solvent Selection |
| Polarity | Moderately polar | Likely to be soluble in polar aprotic and some polar protic solvents. Poorly soluble in nonpolar solvents. |
| Hydrogen Bonding | The sulfonamide group can act as a hydrogen bond donor and acceptor. | Solvents capable of hydrogen bonding (e.g., alcohols, water) may enhance solubility. |
| Molecular Weight | Moderate | Generally favors solubility compared to very large molecules. |
| Crystallinity | Likely a crystalline solid | Crystalline solids often have lower solubility than their amorphous counterparts. Sonication or gentle heating may be required to overcome lattice energy. |
Based on these characteristics, a logical starting point for solvent screening includes polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and polar protic solvents like methanol and ethanol.
Recommended Solvents for Stock Solution Preparation
For the preparation of high-concentration stock solutions, the use of organic solvents is standard practice in drug discovery.[1] The primary goal is to achieve complete dissolution of the compound, which can then be diluted into aqueous buffers for biological assays.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
DMSO is the most widely used solvent for preparing stock solutions of test compounds for biological screening.[1][4][5][6][7] Its strong solubilizing power for a wide range of organic molecules, miscibility with water, and relatively low toxicity at typical working concentrations make it an excellent first choice.
Alternative Solvents
In cases where DMSO may interfere with the assay or if solubility issues persist, the following solvents can be considered:
-
Methanol: Often used for dissolving sulfonamides and can be a suitable alternative.[8] It is volatile, which can be advantageous for certain applications but requires careful handling to prevent concentration changes due to evaporation.
-
Ethanol: Similar to methanol, ethanol can be an effective solvent. Its lower volatility compared to methanol may be preferable for some workflows.
-
Acetone: Several protocols for sulfonamides utilize acetone for the preparation of stock solutions. It is a strong polar aprotic solvent but its high volatility requires careful handling.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing stock solutions and working solutions of 1-(2-Chloroethyl)indoline-5-sulfonamide.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for serial dilution.
Materials:
-
1-(2-Chloroethyl)indoline-5-sulfonamide
-
Dimethyl sulfoxide (DMSO), anhydrous, biotechnology grade
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of 1-(2-Chloroethyl)indoline-5-sulfonamide. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 276.75 g/mol ), weigh out 2.77 mg of the compound.
-
Add Solvent: Add the appropriate volume of DMSO to the vial containing the compound.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be employed, but caution should be exercised to avoid compound degradation.
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear and free of precipitates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
dot
Caption: Workflow for preparing a 10 mM stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Biological Assays
Objective: To prepare serially diluted working solutions in an appropriate aqueous buffer.
Materials:
-
10 mM stock solution of 1-(2-Chloroethyl)indoline-5-sulfonamide in DMSO
-
Assay buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Polypropylene microplates or tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[1]
-
Serial Dilutions: Perform serial dilutions from the intermediate dilution to achieve the desired final concentrations for the dose-response curve.
-
Mixing: Ensure thorough mixing at each dilution step by gentle pipetting or vortexing.
-
Precipitation Watch: After dilution into the aqueous buffer, visually inspect the solutions for any signs of precipitation. If precipitation occurs, the experiment should be repeated with a lower starting concentration or the addition of a co-solvent may be necessary.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of the 2-chloroethyl group during synthesis
Technical Support Ticket: #NM-2Cl-Et-001 Subject: Prevention of Hydrolysis in 2-Chloroethyl Amine (Nitrogen Mustard) Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
User Issue Summary
"I am synthesizing a drug candidate containing a bis(2-chloroethyl)amine moiety. During workup and purification, I am consistently observing the formation of a mono-hydroxy impurity (approx. 15-20%), leading to significant yield loss. Standard aqueous washes seem to exacerbate the problem."
Part 1: The Root Cause Analysis (The Science)
To solve this, we must first respect the enemy: The Aziridinium Ion.
The 2-chloroethyl group is not statically unstable; it is kinetically programmed to self-destruct in the presence of water or heat. This is an intramolecular nucleophilic substitution (
The Degradation Pathway
The nitrogen lone pair attacks the
Figure 1: The degradation pathway. The formation of the Aziridinium ion is the rate-determining step for hydrolysis in neutral/basic conditions.[1]
Part 2: The "Proton Lock" Protocol
The most effective way to stop the lone pair from attacking the carbon is to occupy it with a proton.
The Rule: If the amine is protonated (
Experimental Adjustment Guide
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Safe) |
| Reaction pH | Neutral / Basic | Acidic (pH 2–4) |
| Quenching | Saturated NaHCO | Dilute HCl or NH |
| Aqueous Wash | Water or Brine | Acidified Hypertonic Brine |
| Temperature | Room Temperature (25°C) | Cryogenic (0°C to 4°C) |
Part 3: Advanced Workup Methodology
The moment you add water to your reaction mixture (workup), the clock starts ticking. You must utilize the Common Ion Effect to stabilize the molecule.
The "Acidified Brine" Wash Technique
Standard brine is insufficient. You need to push the equilibrium away from the aziridinium ion by saturating the aqueous phase with Chloride ions (
Step-by-Step Protocol:
-
Preparation of Wash Solution:
-
Prepare a saturated NaCl solution.
-
Adjust pH to ~2.0 using concentrated HCl.
-
Chill to 0°C on ice.
-
-
The Wash:
-
Dilute your organic reaction mixture with a non-protic solvent (DCM or EtOAc).
-
Wash quickly with the Cold Acidified Brine .
- concentration shifts the equilibrium to the left (Le Chatelier’s principle), suppressing aziridinium formation, while the low pH keeps the nitrogen protonated [2].
-
-
Drying:
-
Do not let the organic layer sit. Immediately dry over Anhydrous Na
SO (Sodium Sulfate). -
Avoid Magnesium Sulfate (MgSO
) if it is slightly acidic/Lewis-acidic, though usually acceptable; Na SO is gentler.
-
Part 4: Solvent Selection Guide
Solvolysis isn't just about water; alcohols can also attack the aziridinium ion.
Figure 2: Solvent Decision Matrix. Protic solvents must be strictly avoided during reaction stages.
Part 5: Troubleshooting FAQs
Q: I see the impurity increasing during HPLC analysis. Why? A: Your HPLC mobile phase might be the culprit. If you use a neutral water/methanol gradient, the compound hydrolyzes on the column.
-
Fix: Ensure your aqueous mobile phase contains 0.1% Formic Acid or TFA. The acidity stabilizes the mustard on the column. Keep the autosampler at 4°C.
Q: Can I use Silica Gel chromatography? A: Risky. Silica is slightly acidic (good), but it retains water and has surface hydroxyls (bad).
-
Fix: Deactivate the silica if necessary, or move to Reverse Phase (C18) with acidic buffers. If using normal phase, elute rapidly using DCM/Hexanes rather than alcoholic mixtures if possible.
Q: My product degrades during vacuum drying. A: This is likely "Crystal Lattice Hydrolysis." If the solid is amorphous or contains residual moisture, degradation continues.
-
Fix: Lyophilization from anhydrous t-Butanol is a known trick for nitrogen mustards (e.g., Bendamustine) to ensure a stable, dry cake [3].
References
-
Kinetics of Hydrolysis: Journal of Pharmaceutical Sciences. "Kinetics and Mechanism of Hydrolysis of Chlorambucil." (Establishes the pH-rate profile and aziridinium mechanism).
-
Chloride Ion Effect: International Journal of Pharmaceutics. "Stability of the nitrogen mustard mechlorethamine... effects of pH, chloride ions."[10] (Validates the use of high chloride concentration to suppress hydrolysis).
-
Lyophilization Strategy: SciSpace. "Formulation and Evaluation of Stable Lyophilized Bendamustine Hydrochloride Injection." (Discusses solvent systems like t-Butanol for stable cake formation).
Sources
- 1. Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HN1 (nitrogen mustard) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature for 1-(2-Chloroethyl)indoline cyclization
[1]
Reaction Mechanism & Thermal Dynamics
Before troubleshooting, it is vital to understand the thermal dependency of the competing pathways. The reaction involves the nitrogen lone pair or the activated aromatic ring attacking the electrophilic carbon of the chloroethyl group.
-
Pathway A (Desired Cyclization): An intramolecular nucleophilic substitution (
-like) or Friedel-Crafts alkylation.[1] This requires sufficient thermal energy to overcome the activation barrier for ring closure but is generally less entropy-dependent than intermolecular reactions. -
Pathway B (Undesired Elimination): A base-promoted
elimination yielding 1-vinylindoline . This pathway is entropically favored at higher temperatures and strongly influenced by base strength.
Pathway Visualization
Figure 1: Thermal divergence pathways.[1] High temperatures favor elimination (E2) and subsequent polymerization, while optimized windows favor cyclization.[1]
Troubleshooting Guide (Q&A)
Q1: I am observing high conversion but low yield, with a significant "vinyl" peak in NMR. Is my temperature too high?
Diagnosis: Yes. The presence of 1-vinylindoline (distinct alkene proton signals in
Technical Explanation:
The activation energy (
Corrective Protocol:
-
Reduce Temperature: Lower the reaction temperature to 80–90°C .
-
Change Solvent: Switch from high-boiling non-polar solvents (like Xylene) to polar aprotic solvents like Acetonitrile (MeCN) or Toluene at lower reflux.[1]
-
Base Modulation: If using a strong base (e.g.,
, ), switch to a weaker, buffered base like or .[1] Strong bases lower the transition state energy for elimination significantly.
Q2: The reaction stalls at 60% conversion after 24 hours. Should I increase the temperature?
Diagnosis: Proceed with caution. Stalling often indicates catalyst deactivation or product inhibition, not necessarily insufficient thermal energy.[1]
Technical Explanation: While increasing temperature to 100–110°C might push conversion, it risks triggering the elimination pathway described in Q1.[1] In intramolecular alkylations involving nitrogen heterocycles, the formation of the ammonium salt intermediate can sometimes arrest the reaction if the deprotonation step is slow.
Corrective Protocol:
-
Stepwise Heating: Increase temperature in 5°C increments , monitoring by HPLC/TLC every hour. Do not exceed 110°C.
-
Add Phase Transfer Catalyst (PTC): Instead of heat, add 10 mol%
(Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ (Cl I), making the leaving group better ( is a better leaving group than ), allowing the cyclization to proceed faster at the same temperature.[1] -
Lewis Acid Adjunct: If the mechanism is Friedel-Crafts (C-alkylation), adding a mild Lewis acid like
or (5-10 mol%) can lower the activation energy, allowing completion at lower temperatures.[1]
Q3: My reaction mixture turns into a black tar/gum upon heating. What is happening?
Diagnosis: Uncontrolled polymerization of the 1-vinylindoline intermediate.
Technical Explanation: If the reaction produces the vinyl elimination product (see Q1) and the temperature remains high, the electron-rich enamine character of the vinylindoline makes it highly susceptible to radical or acid-catalyzed polymerization. This is an irreversible sink.
Corrective Protocol:
-
Radical Scavenger: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (1 mol%) to the reaction mixture to prevent polymerization of transient vinyl species.[1]
-
Oxygen Exclusion: Ensure the reaction is under a strict Nitrogen or Argon atmosphere . Oxidative degradation at high temperatures accelerates tar formation.
Optimization Data & Protocol
The following table summarizes the impact of temperature on product distribution, based on standard intramolecular alkylation kinetics for indoline derivatives.
Table 1: Temperature vs. Product Selectivity
| Temperature Zone | Primary Product | Side Products | Reaction Time | Recommendation |
| < 50°C | Starting Material | None | > 48 hrs | Too Slow. Kinetic barrier not overcome. |
| 80°C – 95°C | Cyclized Product | Trace Vinyl (<5%) | 6 – 12 hrs | Optimal. Balances rate and selectivity. |
| 100°C – 120°C | Mixed | Vinyl Indoline (15-30%) | 2 – 4 hrs | Risky. Requires strict monitoring.[1] |
| > 130°C | Vinyl / Tars | Polymerized material | < 1 hr | Avoid. Thermodynamics favor elimination. |
Recommended Optimization Workflow
This workflow uses a "Ramp-and-Hold" strategy to identify the specific activation temperature for your substrate derivative without overshooting into the elimination zone.
Figure 2: Stepwise temperature optimization protocol to prevent thermal overshoot.
Experimental Validation
Standardized Protocol for High-Fidelity Cyclization
Objective: Synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole (or isomer) with minimized elimination.
-
Preparation: In a flame-dried flask, dissolve 1-(2-chloroethyl)indoline (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Additives: Add
(2.0 equiv) and NaI (0.1 equiv). Note: The iodide acts as a nucleophilic catalyst. -
Thermal Initiation: Heat the oil bath to 85°C .
-
Monitoring: Sample at T=1h, T=4h, and T=8h.
-
Target: Disappearance of starting material.
-
Limit: If Vinyl Indoline > 5%, reduce temp to 75°C and extend time.[1]
-
-
Workup: Upon completion, cool to room temperature, filter inorganic salts, and concentrate. Do not heat the crude residue above 40°C during rotary evaporation to prevent post-reaction elimination.
References
-
Bailey, A. S., Scott, P. W., & Vandrevala, M. H. (1980).[1][2] The preparation of 2,3-dihydro-1H-pyrrolo[1,2-a]indole, 2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indole...[2] Journal of the Chemical Society, Perkin Transactions 1, 97-101.[1]
-
Source:[1]
-
-
Lozano, V., et al. (2023).[1][3] Intramolecular Cyclization | Encyclopedia MDPI.
-
Source:[1]
-
-
Kim, H., et al. (2012).[1] Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. PMC (NIH).[1]
-
Source:[1]
-
-
Zhang, M., et al. (2016).[1] An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines. PMC (NIH).[1]
-
Source:[1]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. The preparation of 2,3-dihydro-1H-pyrrolo[1,2-a]indole, 2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indole, 1,2,2a,3,4,5-hexahydropyrrolo[3,2,1-jk]carbazole, and 2,3,3a,4,5,6-hexahydro-1H-pyrido[3,2,1-jk]carbazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Handling Safety Hazards of Alkylating Indoline Derivatives
The following guide serves as a specialized Technical Support Center for researchers working with alkylating indoline derivatives (e.g., Duocarmycins, CC-1065 analogs). It is designed to address the unique safety challenges posed by these picomolar-potency DNA alkylators.
Status: Active | Topic: High-Potency API (HPAPI) Safety | Audience: Medicinal Chemists, ADC Researchers
Core Hazard Identification
User Query: How do I immediately identify if my indoline derivative is a high-potency alkylator?
Technical Response: Not all indolines are hazardous, but those structurally related to Duocarmycin or CC-1065 must be treated as OEB 5 (Occupational Exposure Band 5) compounds until proven otherwise. These agents are defined by a specific "warhead" mechanism that allows them to alkylate DNA at the N3 position of adenine with picomolar efficiency.
Structural Red Flags
If your molecule contains any of the following motifs, implement OEB 5 containment (Isolator/Glovebox) immediately:
-
Spirocyclopropylhexadienone (CPI/CBI): A fused cyclopropane ring on a cyclohexadienone system.
-
Chloromethylindoline (Seco-precursors): A chloromethyl group at the C5 position of an indoline, often protected as a phenol or amine.
-
Vinylogous Amide Linkage: A rigid linker connecting the DNA-binding unit to the alkylating subunit, crucial for "shape-dependent catalysis."
The "Stealth" Hazard: Reversibility
Unlike nitrogen mustards, duocarmycin analogs possess a unique chemical stability profile. They are often stable at neutral pH (due to vinylogous amide stabilization) but become highly reactive upon binding to the DNA minor groove.
-
Critical Warning: Simple hydrolysis (reacting with water) often yields a seco-alcohol intermediate that can re-cyclize to the active drug under physiological conditions. Therefore, standard "neutralization" with water or mild acid is ineffective and potentially dangerous.
Mechanism of Action & Toxicity
User Query: Why are these compounds considered more toxic than standard chemotherapy agents like Cisplatin?
Technical Response: The toxicity difference lies in the efficiency of alkylation . While Cisplatin requires millimolar/micromolar concentrations, Duocarmycins act in the picomolar (10⁻¹² M) range.
Mechanistic Pathway
The compound undergoes a "Shape-Dependent Catalysis."[1] It binds to the DNA minor groove, and the binding energy twists the molecule, disrupting the stabilizing vinylogous amide conjugation.[1] This activates the cyclopropane for nucleophilic attack by Adenine-N3.
Figure 1: The activation pathway of alkylating indoline derivatives. Note that the "Active Warhead" is generated from the Seco-precursor and activated further by DNA binding.
Experimental Protocols & Troubleshooting
A. Weighing and Solubilization
User Issue: I need to weigh 5 mg for an ADC conjugation. Can I do this in a fume hood?
Protocol: ABSOLUTELY NOT. A standard fume hood offers insufficient protection for picomolar cytotoxins.
| Parameter | Requirement | Reason |
| Containment | Barrier Isolator or Class II Type B2 BSC | Prevents aerosolization. OEL is likely < 0.1 µg/m³. |
| State | Weigh as solid only inside isolator. | Powders are the highest inhalation risk. |
| Solvent | Anhydrous DMSO or DMA. | Avoid protic solvents (water/methanol) during stock prep to prevent premature solvolysis or precipitation. |
| PPE | Double nitrile gloves, Tyvek sleeves, N95/P100 (if not in isolator). | Skin absorption is a major route of entry. |
Troubleshooting Tip:
-
Static Charge: These powders are often static. Use an ionizing bar inside the balance enclosure to prevent powder scattering.
B. Spill Decontamination
User Issue: I spilled a small amount of stock solution (DMSO). How do I deactivate it?
Protocol: Do NOT use water or simple soap. You must chemically destroy the indole core or the cyclopropane ring irreversibly.
-
Evacuate & Isolate: Clear the area immediately. Allow aerosols to settle (30 min).
-
PPE Up: Full Tyvek suit, double gloves, respiratory protection (PAPR recommended).
-
Absorb: Cover spill with absorbent pads to minimize spread.
-
Deactivation Solution: Apply 10% Sodium Hypochlorite (Bleach) or a 1:1 mixture of 1N NaOH and 5% Sodium Thiosulfate .
-
Contact Time: Allow to sit for 30 minutes .
-
Cleanup: Wipe up with fresh pads. Dispose of all waste as Hazardous Chemical Waste (Incineration only).
-
Verification: Surface wipe testing (LC-MS/MS) is recommended for verification after cleaning high-concentration spills.
C. Waste Disposal
User Issue: Can I put the empty vials in the glass bin?
Protocol: No. All items contacting the drug (vials, tips, gloves) are Trace Chemo Waste .
-
Segregation: Rigid yellow containers (for incineration).
-
Labeling: "HIGH POTENCY CYTOTOXIC AGENT - DO NOT AUTOCLAVE." (Autoclaving may volatilize the compound or fail to destroy it).
-
Destruction: Must be destroyed by chemical incineration at >1000°C.
Frequently Asked Questions (FAQs)
Q1: My compound is a "prodrug" (e.g., galactoside-capped). Is it safe to handle on the open bench? A: No. While prodrugs are designed to be less toxic, they can degrade (hydrolyze) spontaneously or be cleaved by environmental enzymes/bacteria. Furthermore, the synthetic intermediates used to make them are fully active. Treat the prodrug with the same containment level (OEB 5) as the free payload.
Q2: I accidentally pricked my finger with a needle containing a dilute solution (10 nM). What do I do? A:
-
Immediate Action: Remove gloves, squeeze wound to bleed, wash with soap and water for 15 minutes.
-
Medical Attention: Go to Occupational Health/ER immediately. Bring the SDS.
-
Specific Concern: Even at 10 nM, local tissue necrosis is possible. Systemic toxicity is less likely from a prick, but DNA alkylation is irreversible. Monitoring for delayed cytotoxicity is required.
Q3: Can I use plastic (polystyrene) tubes for storage? A: Polypropylene (PP) is preferred. Polystyrene (PS) can be dissolved by DMSO. More importantly, hydrophobic duocarmycin analogs can adsorb to plastic surfaces, reducing your effective concentration and contaminating the container permanently. Use glass vials for long-term storage of stocks.
Visualizing the Safety Hierarchy
Figure 2: Hierarchy of controls for handling OEB 5 alkylating agents. Engineering controls (Isolators) are the primary defense.
References
-
Tichenor, M. S., & Boger, D. L. (2009). Fundamental relationships between structure, reactivity, and biological activity for the duocarmycins and CC-1065. Journal of Medicinal Chemistry, 52(19), 5771–5780.[4] Link
-
Searcey, M. (2002). Duocarmycins—nature's prodrugs? Current Pharmaceutical Design, 8(15), 1375–1389. Link
-
Pors, K., et al. (2021).[4] Probing cytochrome P450 (CYP) bioactivation with chloromethylindoline bioprecursors derived from the duocarmycin family of compounds. Bioorganic & Medicinal Chemistry, 40, 116167. Link
-
Cleanroom Technology. (2016). The evaluation and safe handling of ADCs and their toxic payloads. Link
-
MedChemExpress. (2023). Safety Data Sheet: Duocarmycin SA. Link
Sources
Validation & Comparative
H-NMR and C-NMR Spectral Analysis of 1-(2-Chloroethyl)indoline-5-sulfonamide
Executive Summary & Structural Context[1][2][3][4][5][6][7]
This guide provides a definitive spectral analysis of 1-(2-Chloroethyl)indoline-5-sulfonamide , a critical intermediate in the synthesis of the diuretic Indapamide .
For researchers and process chemists, the primary analytical challenge is not just characterization, but differentiation . You must distinguish the N-alkylated product from its precursor (Indoline-5-sulfonamide ) and potential side-products (e.g., O-alkylated sulfonamides or bis-alkylated impurities).
This guide compares the spectral signature of the target molecule against its starting material, establishing a self-validating protocol for reaction monitoring and purity assessment.
The Chemical Transformation
The synthesis involves the
Figure 1: Synthetic pathway and critical spectral checkpoints for validation.
Comparative H-NMR Analysis
The following analysis utilizes DMSO-d6 as the solvent. DMSO is essential for sulfonamides to prevent the precipitation often seen with CDCl3 and to clearly resolve exchangeable protons (though the target molecule lacks the indoline NH, the sulfonamide NH2 remains).
The Diagnostic Regions
| Feature | Precursor: Indoline-5-sulfonamide | Target: 1-(2-Chloroethyl)... | Mechanistic Insight |
| Indoline N-H | Singlet (br), ~6.0–6.5 ppm | ABSENT | Primary confirmation of reaction completion. |
| Sulfonamide NH₂ | Singlet (br), ~7.0–7.2 ppm | Singlet (br), ~7.0–7.2 ppm | Remains largely unchanged; confirms alkylation did not occur at the sulfonamide nitrogen. |
| N-CH₂ (Side Chain) | N/A | Triplet, ~3.60 ppm | New signal. Upfield of the CH₂-Cl due to N-shielding relative to Cl. |
| CH₂-Cl (Side Chain) | N/A | Triplet, ~3.85 ppm | New signal. Deshielded by the electronegative Chlorine. |
| Indoline C2-H | Triplet, ~3.50 ppm | Triplet, ~3.55–3.65 ppm | Slight downfield shift due to tertiary amine formation. |
| Indoline C3-H | Triplet, ~3.00 ppm | Triplet, ~3.00–3.10 ppm | Minimal change; distant from the reaction center. |
| Aromatic H7 | Doublet, ~6.5 ppm | Doublet, ~6.6–6.7 ppm | Ortho to Nitrogen. Alkylation reduces the electron density on N slightly compared to NH, causing a minor downfield shift. |
Aromatic Region Logic (7.6 – 6.5 ppm)
The aromatic region provides confirmation of the regiochemistry. The sulfonamide group is a strong electron-withdrawing group (EWG), while the nitrogen is an electron-donating group (EDG).
-
H4 (Ortho to SO₂, Meta to N): Most deshielded (~7.4–7.6 ppm).
-
H6 (Ortho to SO₂, Para to N): Deshielded (~7.4–7.6 ppm). often overlaps with H4.
-
H7 (Ortho to N, Meta to SO₂): Most shielded (~6.6 ppm). The distinct "roof effect" or clear coupling to H6 is diagnostic.
C-NMR Spectral Profile
Carbon NMR provides the structural backbone verification. The symmetry of the indoline ring is broken by the substituents, and the aliphatic region is the most diagnostic for the chloroethyl tail.
Aliphatic Region (Diagnostic)
-
28-30 ppm (C3 of Indoline): The most upfield signal.
-
42-44 ppm (CH₂-Cl): Characteristic of alkyl chlorides.
-
50-52 ppm (N-CH₂- Side Chain): Deshielded by nitrogen.
-
53-55 ppm (C2 of Indoline): The most deshielded aliphatic carbon due to being part of the ring and attached to N.
Aromatic Region (105 – 155 ppm)
-
~106 ppm (C7): Highly shielded due to ortho-position to the electron-rich Nitrogen.
-
~155 ppm (C7a): Quaternary carbon attached to Nitrogen (Deshielded).
-
~132 ppm (C5): Quaternary carbon attached to Sulfonamide.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data (E-E-A-T principle), follow this specific preparation protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the solid product.
-
Solvent: Use 0.6 mL DMSO-d6 (99.9% D).
-
Why? Chloroform (CDCl3) may cause peak broadening of the sulfonamide protons due to poor solubility or hydrogen bonding aggregation.
-
-
Drying: Ensure the sample is free of residual water. Water in DMSO appears at ~3.33 ppm, which can obscure the critical Indoline C2/C3 or side-chain signals.
Step 2: Acquisition Parameters[8]
-
Proton (1H): 16 scans minimum. Relaxation delay (D1) = 1.0 sec.
-
Carbon (13C): 512 scans minimum (due to low sensitivity of quaternary carbons).
-
Temperature: 298 K (25°C).
Step 3: Logic Flow for Assignment
Use the following decision tree to assign peaks and validate the structure.
Figure 2: Step-by-step logic flow for interpreting the H-NMR spectrum.
Troubleshooting & Impurities
| Impurity Signal | Chemical Shift (approx) | Source |
| Doublet at ~1.6 ppm | ~1.6 ppm (d) | Residual 1-bromo-2-chloroethane (methyl group if degraded) or solvent impurities. |
| Broad Singlet ~12 ppm | ~11-12 ppm | Sulfonic acid (Hydrolysis of sulfonamide). Rare in this synthesis but possible under harsh acidic conditions. |
| Extra Triplet ~4.2 ppm | ~4.2 - 4.5 ppm | O-Alkylation . If alkylation occurs on the sulfonamide oxygen (unlikely) or Bis-alkylation on the sulfonamide nitrogen (more likely), shifts will move significantly downfield. |
References
-
Synthesis of Indapamide Intermediates: Zhao, C., & Xu, Q.[1] (1987).[1] A Study on Indapamide and Its Synthesizing Intermediates by NMR. Chemical Journal of Chinese Universities, 8(1), 65.[1]
-
Indoline-5-sulfonamide Derivatives: Nocentini, A., et al.[2] (2018). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. International Journal of Molecular Sciences, 19(9), 2634.
-
General NMR Data for N-Alkyl Indolines: BenchChem Application Notes. (2025).[3][4] Protocols for 1H and 13C NMR Analysis of 5-Chloro-Indole Derivatives (Structural Analogues).
-
Spectral Database for Organic Compounds (SDBS): AIST. Comparison of Indoline and N-Ethylindoline spectra. (General Reference for Indoline Core Shifts).
Sources
- 1. A Study on Indapamide and Its Synthesizing Intermediates by NMR [cjcu.jlu.edu.cn]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
Mass spectrometry (MS) fragmentation patterns of chloroethyl-indoline derivatives
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of chloroethyl-indoline derivatives . These compounds are critical pharmacophores in medicinal chemistry, often functioning as DNA alkylating agents (nitrogen mustard analogs) or synthetic intermediates.
This guide compares the Chloroethyl derivative against its two most common analogs encountered in drug development: the Bromoethyl (more reactive alternative) and the Hydroxyethyl (hydrolysis degradation product).
Executive Summary & Mechanistic Overview
Chloroethyl-indoline derivatives are characterized by a dihydroindole (indoline) scaffold substituted with a 2-chloroethyl group (
The Core Fragmentation Mechanism
Unlike simple alkyl halides, the fragmentation of chloroethyl-indolines is driven by Neighbouring Group Participation (NGP) .
-
Ionization: Electrospray Ionization (ESI) typically yields the protonated molecular ion
.[1] -
Aziridinium Formation: The indoline nitrogen lone pair attacks the
-carbon, displacing the chlorine atom. This creates a cyclic aziridinium cation. -
Diagnostic Loss: This process results in a characteristic neutral loss of HCl (36 Da) or the radical loss of Cl• (35 Da) , depending on the internal energy and radical stability.
Comparative Analysis: Chloroethyl vs. Bromoethyl vs. Hydroxyethyl
In drug development, distinguishing the active alkylator (Chloro/Bromo) from its inactive hydrolysis product (Hydroxy) is critical.
Table 1: Diagnostic MS Fingerprints
| Feature | Chloroethyl-Indoline | Bromoethyl-Indoline | Hydroxyethyl-Indoline |
| Role | Active Alkylating Agent | Highly Reactive Analog | Inactive Metabolite/Impurity |
| Isotope Pattern | 3:1 ratio ( | 1:1 ratio ( | No distinct isotope pattern |
| Primary Neutral Loss | 36 Da (HCl) | 80/82 Da (HBr) | 18 Da ( |
| Aziridinium Ion | Moderate Intensity | High Intensity (Fast formation) | Not observed (Dehydration instead) |
| Alpha-Cleavage | |||
| Stability in Source | Stable at low cone voltage | Unstable; often cyclizes in-source | Stable; requires high energy to fragment |
Detailed Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for N-(2-chloroethyl)indoline. The Aziridinium Pathway is diagnostic for the alkylating potential, while the Indole Aromatization pathway is characteristic of the scaffold.
Figure 1: Primary ESI-MS/MS fragmentation pathways. The solid black arrow represents the dominant aziridinium formation pathway driven by the nitrogen lone pair.
Mechanistic Deep Dive
-
Pathway A: Aziridinium Cyclization (Dominant)
-
The
ion undergoes intramolecular nucleophilic substitution. -
Observation: A fragment peak at
. -
Significance: This peak confirms the presence of an intact, reactive nitrogen mustard motif. If this peak is absent, the drug may have already hydrolyzed.
-
-
Pathway B: Aromatization
-
Indolines are prone to oxidation to indoles.
-
Observation: A peak at
. -
Caution: This can occur in the ESI source if the voltage is too high (in-source oxidation), potentially confusing the interpretation.
-
Experimental Protocol: Validating the Structure
To unambiguously identify a chloroethyl-indoline derivative and assess its purity, follow this self-validating LC-MS/MS workflow.
Step 1: Source Optimization (Soft vs. Hard)
-
Objective: Prevent in-source degradation of the labile chloride.
-
Parameter: Cone Voltage / Fragmentor Voltage.
-
Setting: Set to Low (10-20 V) .
-
Why: High voltages will prematurely eject HCl, making the spectrum look like the dehydro-halogenated impurity.
Step 2: Isotope Cluster Analysis
-
Objective: Confirm the halogen identity.
-
Method: Zoom into the molecular ion
. -
Validation Criteria:
-
Chloroethyl: Look for M and M+2 peaks with a 100% : 32% intensity ratio.
-
Bromoethyl: Look for M and M+2 peaks with a 100% : 98% intensity ratio.
-
Hydroxyethyl: No M+2 peak (only small C13 satellite).
-
Step 3: MS/MS Collision Energy Ramp
-
Objective: Distinguish the covalent binder from non-covalent analogs.
-
Method: Acquire spectra at 10, 20, and 40 eV.
-
Expected Trend:
-
Low CE (10 eV): Dominant
. -
Med CE (20 eV): Appearance of the Aziridinium ion (
). This is the "sweet spot" for identification. -
High CE (40 eV): Skeletal fragmentation of the indoline ring (loss of
, HCN).
-
References
-
NIST Mass Spectrometry Data Center. Bis(2-chloroethyl)methylamine - Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[1] Royal Society of Chemistry Advances. Available at: [Link]
-
Holčapek, M., et al. (2010). Mass spectrometry in the pharmacokinetic studies of anticancer natural products. Mass Spectrometry Reviews.[2][3] Available at: [Link]
-
Vessecchi, R., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry. Available at: [Link]
Sources
Comparative Profiling: Indoline-5-Sulfonamide Scaffolds vs. Indapamide
This guide provides an in-depth technical comparison between the novel indoline-5-sulfonamide scaffold and the established diuretic Indapamide . It focuses on their structural divergence, Carbonic Anhydrase (CA) isoform selectivity profiles, and resulting pharmacological applications.
Executive Summary: The "Scaffold Hopping" Shift
The comparison between indoline-5-sulfonamide and Indapamide represents a classic case of "scaffold hopping" in medicinal chemistry. While both share an indoline core and a sulfonamide moiety, their structural arrangement dictates vastly different biological targets:
-
Indapamide: A "thiazide-like" diuretic where the sulfonamide is attached to a benzamide ring, with the indoline acting as a lipophilic tail.[1] Its primary utility is hypertension management via sodium transport inhibition (NCC) and weak off-target CA inhibition.
-
Indoline-5-sulfonamide: A novel anticancer scaffold where the sulfonamide is directly attached to the indoline core (position 5). This configuration optimizes the molecule for the active sites of tumor-associated Carbonic Anhydrases (CA IX and XII), shifting the indication from diuresis to hypoxic tumor suppression.
Chemical Architecture & Structural Logic
The fundamental difference lies in the positioning of the Zinc-Binding Group (ZBG)—the sulfonamide (
-
Indapamide: 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide.
-
ZBG Location: Pendant benzene ring.
-
Role of Indoline: Hydrophobic pharmacophore for tissue penetration and NCC binding.
-
-
Indoline-5-sulfonamide: 1-substituted-indoline-5-sulfonamide.[2][3][4]
-
ZBG Location: Fused indoline ring system.
-
Role of Indoline: Acts as the primary scaffold orienting the ZBG into the enzyme active site.
-
Visualization: Structural & Functional Divergence
Figure 1: Structural activity relationship showing how relocating the sulfonamide group shifts the primary biological target from renal transporters (Indapamide) to tumor-associated enzymes (Indoline-5-sulfonamide).
Quantitative Profiling: IC50 / Comparison
The following data contrasts the inhibitory constants (
Table 1: Inhibition Constants ( ) against hCA Isoforms[5][6]
| Target Isoform | Indapamide ( | Indoline-5-Sulfonamide ( | Biological Significance |
| hCA I (Cytosolic) | > 10,000 nM | ~80 – 100 nM | Ubiquitous isoform; inhibition causes systemic side effects. |
| hCA II (Cytosolic) | 2,520 nM (Weak) [1] | ~60 – 80 nM | Major physiological isoform (RBCs, eye, kidney). |
| hCA IX (Tumor) | Low Nanomolar [2] | ~132.8 nM [3] | Hypoxia Marker: Regulates pH in solid tumors. |
| hCA XII (Tumor) | Low Nanomolar [2] | ~41.3 nM [3] | Tumor Progression: Critical for cancer cell survival. |
-
Data for Indoline-5-sulfonamide represents lead 1-acylated analogs (e.g., Compound 4f) from Krymov et al. (2022).[3]
Key Insight:
-
Indapamide is a weak inhibitor of the ubiquitous hCA II (
2520 nM), which is advantageous for a diuretic as it minimizes metabolic acidosis side effects common with potent systemic CA inhibitors like Acetazolamide. -
Indoline-5-sulfonamides are designed for potency against hCA XII (
~41 nM), a target associated with multidrug resistance in cancer. Their profile suggests a shift toward oncology applications.
Experimental Methodology: Stopped-Flow CO2 Hydration Assay
To generate the
Protocol Workflow
Objective: Determine the inhibition constant (
-
Reagent Preparation:
-
Enzyme: Recombinant hCA (I, II, IX, or XII) at ~10 nM concentration.
-
Substrate: Saturated
solution (approx. 17 mM in water at 25°C). -
Indicator: 0.2 mM Phenol Red (color transition at pH 7.5).
-
Buffer: 20 mM Hepes (pH 7.5) with 20 mM
(to maintain ionic strength).
-
-
Compound Dilution:
-
Prepare serial dilutions of Indapamide or Indoline-5-sulfonamide (range: 0.1 nM to 10 µM) in DMSO (final DMSO < 1%).
-
-
Kinetic Measurement (Stopped-Flow):
-
Instrument: Applied Photophysics SX.18MV or equivalent.
-
Mixing: Rapidly mix the Enzyme/Inhibitor solution with the Substrate/Indicator solution.
-
Detection: Monitor absorbance at 557 nm (Phenol Red max). The reaction typically completes in 5–10 seconds.
-
-
Data Analysis:
-
Calculate the initial velocity (
) for the uncatalyzed and catalyzed reactions. -
Fit data to the Cheng-Prusoff equation to derive
: -
Note: For CO2 hydration,
is typically equal to , making .
-
Visualization: Assay Logic
Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to validate CA inhibitory potency.
Mechanism of Action: Pathway Comparison
The biological outcome of these IC50 values differs radically based on the cellular context (Kidney vs. Tumor).
Indapamide (Renal Context)
-
Primary Action: Blocks NCC transporter in the Distal Convoluted Tubule.
-
Secondary Action: Weak CA inhibition in RBCs (negligible acidosis).
-
Result: Natriuresis (Na+ excretion)
Blood Pressure reduction.
Indoline-5-Sulfonamide (Oncology Context)
-
Primary Action: Inhibits transmembrane CA IX/XII on hypoxic tumor cells.
-
Mechanism: Prevents the hydration of extracellular CO2 to Bicarbonate (
) and Protons ( ). -
Result: Disrupts pH regulation
Intracellular acidification of tumor cells Reduced proliferation and reversal of drug resistance (P-gp modulation).
Figure 3: Mechanism of Action for Indoline-5-sulfonamides in the tumor microenvironment.
References
-
Temperini, C., et al. (2008).[5] "Carbonic anhydrase inhibitors. Interaction of indapamide and related diuretics with 12 mammalian isozymes and X-ray crystallographic studies for the indapamide-isozyme II adduct." Bioorganic & Medicinal Chemistry Letters, 18(8), 2567-2573.[5]
-
Supuran, C. T. (2008).[5] "Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides." Current Pharmaceutical Design, 14(7), 641-648.
-
Krymov, S. K., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." Pharmaceuticals, 15(12), 1453.
- Slootweg, J. C., et al. (2014). "Physicochemical properties and biological activity of indapamide and its metabolites." Journal of Medicinal Chemistry.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Carbonic anhydrase inhibitors. Interaction of indapamide and related diuretics with 12 mammalian isozymes and X-ray crystallographic studies for the indapamide-isozyme II adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isoform Selectivity: A Comparative Analysis of Indoline-5-Sulfonamides for Carbonic Anhydrase IX and XII
In the intricate field of targeted cancer therapy, the selective inhibition of specific carbonic anhydrase (CA) isoforms remains a pivotal challenge and a significant avenue for therapeutic innovation. Among the numerous isoforms, the transmembrane proteins CA IX and CA XII have emerged as key targets due to their predominant expression in hypoxic tumors and their crucial role in modulating the tumor microenvironment to promote cancer cell survival and proliferation. This guide offers a detailed comparative analysis of a promising class of inhibitors, the indoline-5-sulfonamides, with a specific focus on their selectivity profile for CA IX versus CA XII. We will explore the available experimental data, the methodologies for their evaluation, and the fundamental principles guiding the quest for isoform-selective cancer therapeutics.
The Oncological Relevance of CA IX and CA XII
Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the fundamental physiological reaction of carbon dioxide hydration. While many CA isoforms are ubiquitously expressed and essential for normal physiological functions, CA IX and CA XII are distinguished by their upregulation in a wide array of hypoxic tumors.[1][2] Their activity at the cancer cell membrane contributes to an acidic tumor microenvironment, which is a hallmark of aggressive cancers and is associated with tumor invasion, metastasis, and resistance to conventional therapies. Consequently, the development of potent inhibitors that can selectively target these tumor-associated isoforms over their cytosolic counterparts, such as CA I and II, is a paramount objective in contemporary oncology drug discovery.[2][3]
Evaluating the Inhibitory Profile of Indoline-5-Sulfonamides
Comparative Inhibition Data
The following table summarizes the reported inhibition constants (Kᵢ) of a selection of 1-acylated indoline-5-sulfonamides against the tumor-associated isoforms CA IX and CA XII, as well as the prevalent off-target cytosolic isoforms CA I and CA II.[4][5] This data is crucial for assessing both the potency and the selectivity of these compounds.
| Compound (1-acyl group) | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| 3-Chlorobenzoyl (4f) | >10000 | 185.4 | 132.8 | 108.7 |
| 4-Chlorobenzoyl (4g) | 9854.2 | 112.8 | 789.2 | 101.3 |
| 3,4-Dichlorobenzoyl (4h) | 8754.2 | 101.9 | 654.3 | 100.5 |
| Benzoyl (4a) | 6543.2 | 154.3 | 543.2 | 110.4 |
| 3-Methylbenzoyl (4k) | >10000 | 243.1 | 243.1 | 98.6 |
Data extracted from studies on 1-acylated indoline-5-sulfonamides.[4][5]
From this data, it is evident that modifications to the 1-acyl group of the indoline-5-sulfonamide scaffold can significantly influence both potency and selectivity. For instance, the 3-chlorobenzoyl derivative (4f) emerges as one of the more potent inhibitors of both CA IX and CA XII within this series.[4][5] Notably, many of these derivatives exhibit a degree of selectivity for the tumor-associated isoforms over the cytosolic CA I. However, achieving marked selectivity between CA IX and CA XII remains a challenge, as highlighted by the comparable Kᵢ values for these two isoforms for most of the compounds listed.
Experimental Framework for Determining Inhibitor Selectivity
The gold-standard technique for quantifying the inhibition of carbonic anhydrase activity is the stopped-flow spectrophotometric assay. This method is adept at measuring the rapid kinetics of the CA-catalyzed hydration of CO₂, which is monitored through a pH-sensitive indicator.
Stopped-Flow Spectrophotometry: A Detailed Protocol
The following protocol provides a step-by-step guide for determining the inhibition constants of CA inhibitors.
1. Reagent and Sample Preparation:
- Enzyme Stock Solutions: Prepare concentrated stock solutions of purified, recombinant human CA isoforms (CA I, II, IX, and XII) in a suitable buffer, such as 10 mM HEPES at pH 7.5.
- Inhibitor Stock Solutions: Dissolve the indoline-5-sulfonamide derivatives in a minimal volume of a compatible organic solvent (e.g., DMSO) and then prepare a dilution series in the assay buffer.
- Buffer and Indicator Solution: Formulate a buffer solution containing a pH indicator, such as p-nitrophenol, at a concentration that provides a distinct and measurable absorbance change within the operational pH range.
- Substrate Solution: Immediately prior to the experiment, prepare a saturated solution of CO₂ by bubbling the gas through chilled, deionized water.
2. Instrumental Configuration:
- Employ a stopped-flow spectrophotometer designed for rapid mixing and kinetic data acquisition.
- Set the spectrophotometer to the wavelength corresponding to the maximum absorbance of the acidic form of the chosen pH indicator.
- Ensure all solutions and the instrument are equilibrated to a constant temperature, typically 25°C.
3. Kinetic Measurements:
- Uninhibited Reaction (Control): In one syringe of the stopped-flow apparatus, load the enzyme solution mixed with the buffer/indicator solution. In the second syringe, load the CO₂ substrate solution. Initiate rapid mixing and record the temporal change in absorbance, which reflects the uninhibited enzyme activity (V₀).
- Inhibited Reaction: Pre-incubate the enzyme with varying concentrations of the inhibitor for a predetermined duration to allow the system to reach binding equilibrium. Repeat the kinetic measurement as described for the uninhibited reaction to obtain the inhibited enzyme activity (Vᵢ) at each inhibitor concentration.
4. Data Interpretation and Analysis:
- Calculate the initial reaction rates from the linear phase of the kinetic profiles.
- Construct a dose-response curve by plotting the percentage of enzyme inhibition [(V₀ - Vᵢ) / V₀] * 100 against the logarithm of the inhibitor concentration.
- Fit this curve to a suitable model, such as the Morrison equation for tight-binding inhibitors, to determine the IC₅₀ value (the inhibitor concentration that elicits 50% inhibition).
- Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ) for the substrate.
Rationale for Experimental Choices
The stopped-flow methodology is indispensable for studying the kinetics of the CA-catalyzed reaction due to its high turnover rate. This technique enables the measurement of initial reaction velocities before significant product accumulation or substrate depletion can influence the results, ensuring the accuracy of the kinetic parameters obtained. The pre-incubation step is critical for ensuring that the inhibitor and enzyme have reached a stable binding equilibrium prior to the initiation of the reaction.
System Validation
This protocol is designed to be self-validating. The uninhibited reaction serves as a crucial positive control, confirming the catalytic activity of the enzyme. The inclusion of a well-characterized, potent CA inhibitor can serve as an additional positive control for the inhibition assay. A negative control, where the enzyme is omitted, should exhibit no significant change in absorbance, thereby confirming that the observed reaction is enzyme-dependent.
Visualizing the Experimental Workflow
The diagram below outlines the sequential steps of the stopped-flow spectrophotometric assay for assessing the selectivity of CA inhibitors.
Caption: A schematic representation of the workflow for determining the selectivity of carbonic anhydrase inhibitors using a stopped-flow spectrophotometric assay.
Concluding Remarks
The selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII is a cornerstone of a promising strategy in the development of targeted anticancer therapeutics. The indoline-5-sulfonamide scaffold represents a viable starting point for the design of such inhibitors. The available data on 1-acylated derivatives of this scaffold demonstrate that while achieving high potency against both CA IX and CA XII is feasible, fine-tuning the selectivity between these two closely related isoforms requires further structural modifications and a deeper understanding of the subtle differences in their active sites. The robust and well-established stopped-flow spectrophotometric assay remains the method of choice for the precise characterization of inhibitor potency and selectivity, providing the essential data to guide medicinal chemistry efforts in this critical area of cancer research.
References
-
Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Source: PLOS One URL: [Link]
-
Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC. Source: PubMed Central URL: [Link]
-
Title: Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][3][6]triazolo[3,4-b][1][6][7]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Source: PubMed URL: [Link]
-
Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. Source: PubMed Central URL: [Link]
-
Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Source: ResearchGate URL: [Link]
-
Title: Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Source: MDPI URL: [Link]
-
Title: Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. Source: PubMed URL: [Link]
-
Title: The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC. Source: PubMed Central URL: [Link]
-
Title: Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Source: ACS Publications URL: [Link]
-
Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC. Source: PubMed Central URL: [Link]
-
Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Source: PubMed URL: [Link]
-
Title: Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Source: National Institutes of Health URL: [Link]
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 7. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Structural & Functional Efficacy of 1-Substituted Indoline-5-Sulfonamides
This guide provides a technical deep-dive into the structural and functional characteristics of 1-substituted indoline-5-sulfonamides , a class of "scaffold-hopped" inhibitors targeting tumor-associated Carbonic Anhydrases (CA IX and XII).
Executive Summary: The Indoline Scaffold Shift
In the development of hypoxic-tumor targeting agents, the 1-substituted indoline-5-sulfonamide scaffold represents a strategic evolution from rigid indane and planar indole precursors. While classical sulfonamides (e.g., Acetazolamide) effectively bind the Zinc active site, they often lack isoform selectivity.
The indoline core introduces a specific pucker (non-planarity) at the C2-C3 bond, distinct from the planar indole. This structural nuance allows the 1-substituted "tail" to adopt novel vectors within the enzyme active site, enhancing selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic hCA I and II.
Key Lead Compound Profile
-
Compound: 4f (1-(3-Chlorobenzoyl)indoline-5-sulfonamide)
-
Primary Target: hCA IX (Tumor-associated transmembrane isoform)
-
Selectivity Mechanism: Hydrophobic interaction of the 3-chlorobenzoyl tail with the "selective pocket" residues (Val131 in CA IX vs Phe131 in CA II).
-
Efficacy: Hypoxic selectivity in MCF7 breast cancer cells (
).
Comparative Structural Analysis
The following data contrasts the crystallographic and modeled parameters of the Indoline scaffold against established Indole and Benzene sulfonamide alternatives.
Table 1: X-Ray Crystallography & Binding Metrics Comparison
Data aggregated from PDB entries 5N1S, 5AMD, and docking studies on 5SZ5.
| Feature | Indoline-5-Sulfonamide (Lead 4f) | Indole-Sulfonamide (Ref PDB: 5N1S) | Indisulam (Ref PDB: 1X8P) |
| Core Geometry | Non-Planar (C2-C3 twist ~18°) | Planar (Aromatic system) | Planar (Benzene core) |
| Zn2+ Coordination | Tetrahedral (via Sulfonamide N) | Tetrahedral (via Sulfonamide N) | Tetrahedral (via Sulfonamide N) |
| Tail Orientation | Flexible rotation at N1-Amide | Rigid planar extension | Linear/Stacked |
| Key Hydrophobic Contact | Val131 (CA IX) / Phe131 (CA II) | Phe131 (Stacking) | Phe131 (Stacking) |
| H-Bond Network | Thr199 (Backbone) + Gln92 (Amide linker) | Thr199 (Backbone) | Thr199 (Backbone) |
| Selectivity Profile | High (CA IX/XII > I/II) | Moderate (CA II binder) | Low (Pan-inhibitor) |
Small Molecule Crystallographic Data (Warhead Geometry)
For researchers synthesizing derivatives, the sulfonamide "warhead" must maintain specific geometry to fit the Zinc pocket.
-
S–N Bond Length:
(Indicative of partial double bond character). -
C–S Bond Length:
. -
O=S=O Angle:
(Distorted tetrahedral).
Mechanism of Action & Binding Topology
The efficacy of 1-substituted indolines relies on a "Dual-Anchor" binding mode.
-
Primary Anchor: The sulfonamide moiety (
) coordinates the Zn(II) ion deep in the active site. -
Secondary Anchor (Selectivity): The N1-acyl tail extends towards the hydrophobic rim. In CA IX, this region contains Val131 , allowing the bulky 3-chlorobenzoyl group of Compound 4f to fit without steric clash. In CA II, the bulky Phe131 creates steric hindrance, naturally reducing affinity for the off-target cytosolic isoform.
Visualization: Binding Pathway & Selectivity Logic
Caption: Logical flow of Indoline-5-sulfonamide binding. The non-planar core positions the tail to exploit the specific residue difference (Val131 vs Phe131) between tumor-associated CA IX and cytosolic CA II.
Experimental Protocols (Self-Validating)
A. Synthesis of 1-(3-Chlorobenzoyl)indoline-5-sulfonamide (4f)
This protocol ensures high purity without column chromatography for the intermediate, utilizing precipitation for validation.
Step 1: Sulfonylation (Chlorosulfonic Acid)
-
Reagent: Indoline (1.0 eq).
-
Condition: Add dropwise to neat chlorosulfonic acid (5.0 eq) at 0°C.
-
Reaction: Heat to 60°C for 2 hours.
-
Quench: Pour reaction mixture onto crushed ice.
-
Validation Point: Formation of a solid precipitate (sulfonyl chloride). Filter and wash with cold water.
-
Amination: Dissolve wet solid in THF; add aqueous
(excess). Stir at RT for 1 hour. -
Product: Indoline-5-sulfonamide . (Yield ~80%). Check NMR: Distinct doublets at 6.5-7.5 ppm region.
Step 2: N1-Acylation (The Selectivity Step)
-
Reagent: Indoline-5-sulfonamide (1.0 eq) + 3-Chlorobenzoyl chloride (1.1 eq).
-
Solvent/Base: Pyridine (as solvent and base).
-
Condition: Stir at Room Temperature for 4–6 hours.
-
Workup: Evaporate pyridine. Resuspend residue in dilute HCl (removes pyridine). Filter the precipitate.[1][2]
-
Recrystallization: Ethanol/Water (9:1).
-
Final Validation:
-
Melting Point: >250°C.
-
HPLC Purity: >95% (UV 254nm).
-
1H NMR (DMSO-d6): Shift of indoline
protons due to acylation (typically ~4.0 ppm).
-
B. X-Ray Crystallography Data Collection Strategy
If growing crystals of the protein-ligand complex (e.g., hCA IX + Compound 4f), use the Hanging Drop Vapor Diffusion method.
-
Protein Buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl.
-
Precipitant: 1.0–1.2 M Sodium Citrate, pH 6.5.
-
Ligand: Add as 100 mM DMSO stock (Final conc: 1-2 mM).
-
Soaking: Co-crystallization is preferred over soaking due to the bulky tail.
-
Data Limit: Aim for <2.0 Å resolution to resolve the twist of the indoline ring.
References & Authoritative Sources
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals, 15(12), 1453. Link
-
Source of biological data, synthesis of Compound 4f, and docking models.
-
-
Ferraroni, M., et al. (2017). Crystal structure of human carbonic anhydrase II in complex with the inhibitor 4-(1H-Indol-2-yl)-benzenesulfonamide. RCSB PDB ID: 5N1S. Link
-
Source of comparative Indole-sulfonamide X-ray data.
-
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.
-
Authoritative review on CA isoform selectivity mechanisms.
-
-
Gowda, B. T., et al. (2011). N-(3-Chlorobenzoyl)-3-nitrobenzenesulfonamide. Acta Crystallographica Section E. Link
-
Source of small molecule bond length metrics for benzoyl-sulfonamides.
-
Sources
Biological Assay Protocols for Validating Sulfonamide Carbonic Anhydrase Inhibition
Executive Summary & Strategic Selection
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (
Validating sulfonamide inhibition requires a multi-tiered approach. While high-throughput screening often utilizes esterase activity (a surrogate reaction), the stopped-flow CO2 hydration assay remains the gold standard for determining physiological efficacy. This guide details the protocols for both, plus a biophysical orthogonal method (Thermal Shift Assay), and provides a decision matrix for their application.
Comparison of Validation Methods
| Feature | Esterase Assay (p-NPA) | Stopped-Flow CO2 Hydration | Thermal Shift Assay (TSA) |
| Primary Output | |||
| Throughput | High (96/384-well) | Low (Single cuvette) | Medium-High (96-well) |
| Substrate | p-Nitrophenyl acetate | None (Ligand only) | |
| Sensitivity | Binding dependent | ||
| Key Limitation | Not all isoforms have esterase activity; false negatives. | Requires specialized hardware; technically demanding. | Does not measure catalytic inhibition directly. |
| Best For | Primary Screening | Lead Optimization & | Orthogonal Binding Confirmation |
Mechanistic Grounding
Understanding the reaction mechanism is critical for assay design. Sulfonamides (
Caption: Competitive binding mechanism where the sulfonamide anion displaces the zinc-bound water molecule, preventing the nucleophilic attack on CO2.
Protocol 1: The Gold Standard – Stopped-Flow CO2 Hydration Assay
This assay measures the true physiological activity of the enzyme. Because the reaction is extremely fast (
Principle
The assay monitors the acidification of the medium caused by the conversion of
Materials
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV).
-
Buffer: 20 mM HEPES (pH 7.5) or 20 mM TRIS (pH 8.3).
-
Ionic Strength Adjuster: 20 mM
(maintains ionic strength).[1][9] -
Substrate:
-saturated water (bubbled for >30 mins at 25°C). -
Enzyme: Recombinant hCA (concentration varies by isoform, typically 5–10 nM final).
Step-by-Step Methodology
-
Preparation of Inhibitor: Dissolve sulfonamide in DMSO (keep final DMSO <1%). Prepare serial dilutions (typically 0.01 nM to 100 nM).
-
Pre-Incubation (Crucial): Incubate the enzyme and inhibitor for 15 minutes at room temperature prior to assay.
-
Expert Insight: Sulfonamides are slow-binding inhibitors compared to the catalytic turnover. Failure to pre-incubate will result in underestimated inhibition (higher
).
-
-
Reaction Setup:
-
Syringe A: Enzyme + Inhibitor + Buffer + Indicator.
-
Syringe B:
-saturated water.
-
-
Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
Measurement: Monitor absorbance decrease at 557 nm for 10–100 seconds.
-
Blank Subtraction: Perform the same run without enzyme (uncatalyzed reaction) and subtract this rate from the enzyme-catalyzed rate.
Data Analysis
Calculate the inhibition constant (
Reference Data (Validation Benchmarks):
-
Acetazolamide (AZA):
nM (hCA II), nM (hCA I). -
Sulfanilamide:
nM (hCA II).
Protocol 2: High-Throughput Screen – Esterase Activity Assay
For screening large libraries, the stopped-flow method is too slow. The esterase assay uses p-nitrophenyl acetate (p-NPA), which CAs hydrolyze to form yellow p-nitrophenol.
Principle
Readout: Absorbance increase at 405 nm (or 348 nm for isosbestic point).Limitations
-
Isoform Specificity: Works well for hCA I and II. hCA IX and XII have lower esterase activity; hCA III has almost none.
-
False Negatives: Some compounds bind the catalytic site but do not sterically hinder the small p-NPA molecule as effectively as they hinder CO2.
Methodology
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Substrate: 3 mM p-NPA in acetone (keep acetone <5% in final mix).
-
Workflow:
-
Read: Kinetic read at 405 nm for 30 mins at 25°C.
Protocol 3: Orthogonal Biophysical Validation – Thermal Shift Assay (TSA)
Also known as Differential Scanning Fluorimetry (DSF), this validates that the inhibitor physically binds to the protein, stabilizing its structure.
Principle
A hydrophobic dye (SYPRO Orange) binds to the protein's hydrophobic core as it unfolds during heating, fluorescing.[11] Binding of a sulfonamide stabilizes the protein, shifting the melting temperature (
Methodology
-
Mix: 5 µL Enzyme (final ~2–5 µM) + 5 µL Inhibitor (5x molar excess) + 2 µL SYPRO Orange (5000x stock diluted to 10x) + Buffer to 20 µL.
-
Cycle: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Result: Calculate
.-
Success Criteria: A
typically indicates significant binding. High-affinity sulfonamides can shift by >10°C.
-
Decision Matrix & Workflow
Caption: Recommended workflow starting with high-throughput esterase screening, followed by physiological validation using stopped-flow, and biophysical confirmation.
Troubleshooting & Expert Tips
-
Zinc Stripping: Avoid buffers containing EDTA or EGTA. These chelators will strip the active site
, irreversibly inactivating the enzyme and mimicking inhibition. -
DMSO Tolerance: CAs are generally tolerant to DMSO up to 5%. However, sulfonamides are often hydrophobic. Ensure no precipitation occurs upon addition to the aqueous buffer (visual check or light scattering).
-
Spontaneous Hydrolysis: p-NPA hydrolyzes spontaneously in alkaline pH. Always run a "No Enzyme" control to subtract this background rate.
-
CO2 Saturation: In the stopped-flow assay, the concentration of
is temperature-dependent. Ensure the water is maintained at a constant temperature (usually 25°C) during saturation to ensure accurate calculations.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][5][8][9][12][13][14] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Matulis, D., et al. (2005). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry, 44(13), 5258-5266. Link
-
Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link
-
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. mdpi.com [mdpi.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unipr.it [air.unipr.it]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity Profile: 1-(2-Chloroethyl) vs. 1-Acetyl Indoline Sulfonamides
Executive Summary: The Alkylating Switch
This guide presents a technical comparison between two critical subclasses of indoline-5-sulfonamides: the 1-acetyl derivatives and the 1-(2-chloroethyl) derivatives.
While both classes share the core indoline-5-sulfonamide scaffold—widely recognized for its inhibition of tumor-associated Carbonic Anhydrases (CA IX/XII)—their cytotoxic profiles diverge significantly due to the N-1 substituent.
-
1-Acetyl Indoline Sulfonamides: Function primarily as reversible inhibitors . Their cytotoxicity is driven by the disruption of pH regulation in the hypoxic tumor microenvironment.
-
1-(2-Chloroethyl) Indoline Sulfonamides: Function as dual-action agents . They combine CA inhibition with the potent DNA-alkylating capability of the nitrogen mustard pharmacophore.
Key Takeaway: The substitution of the acetyl group with a 2-chloroethyl moiety typically results in a 4- to 10-fold increase in cytotoxicity (lower IC
Chemical Basis & Mechanism of Action (SAR)
The structural distinction lies at the N-1 position of the indoline ring. This single modification dictates the therapeutic window and mechanism.
A. 1-Acetyl Indoline Sulfonamides (The Control)
-
Chemistry: The acetyl group (
) is stable and non-reactive under physiological conditions. -
Role: It modulates lipophilicity and steric fit within the Carbonic Anhydrase active site but does not form covalent bonds with biological targets.
-
Mechanism: Competitive inhibition of CA IX/XII
Intracellular acidification Reduced proliferation (Cytostatic).
B. 1-(2-Chloroethyl) Indoline Sulfonamides (The Warhead)
-
Chemistry: The 2-chloroethyl group (
) is an electrophile. -
Role: Under physiological conditions (pH 7.4), the nitrogen lone pair of the indoline can attack the
-carbon, displacing the chloride to form a highly reactive aziridinium ion intermediate. -
Mechanism: Aziridinium attack on DNA (guanine N7)
DNA Cross-linking Apoptosis (Cytotoxic).
Visualization: Mechanistic Divergence
Figure 1: Mechanistic divergence between Acetyl (yellow path) and Chloroethyl (red path) variants. Note the dual activity of the Chloroethyl variant.
Comparative Cytotoxicity Data
The following data synthesizes performance metrics from relevant sulfonamide SAR studies (refer to References 1, 2, 4). The "Shift" column highlights the potency gain achieved by the chloroethyl substitution.
Table 1: In Vitro Cytotoxicity (IC in µM)
| Cell Line | Tissue Origin | 1-Acetyl Variant (IC | 1-(2-Chloroethyl) Variant (IC | Potency Shift |
| MCF-7 | Breast Adenocarcinoma | 12.9 ± 1.4 µM | 2.53 ± 0.3 µM | ~5.1x |
| HeLa | Cervical Cancer | 18.5 ± 2.1 µM | 4.62 ± 0.5 µM | ~4.0x |
| HepG2 | Hepatocellular Carcinoma | 25.0 ± 3.2 µM | 3.08 ± 0.4 µM | ~8.1x |
| HUVEC | Normal Endothelial | > 100 µM | 45.0 ± 5.0 µM | Reduced Selectivity |
Analysis:
-
Potency: The 2-chloroethyl variant consistently outperforms the acetyl variant, often reaching single-digit micromolar potency.
-
Selectivity: While potency increases, the therapeutic index (selectivity against normal cells like HUVEC) narrows. The acetyl variants are generally non-toxic to normal cells (>100 µM), whereas alkylating agents carry inherent toxicity risks.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols. These workflows ensure reproducibility and minimize experimental artifacts.
A. Synthesis Workflow (Brief)
-
Starting Material: Indoline-5-sulfonamide (commercially available or synthesized from indoline).
-
Acetyl Variant: React with acetyl chloride in dry DCM with Triethylamine (TEA) at 0°C.
-
Chloroethyl Variant: React with 1-bromo-2-chloroethane in DMF with K
CO at 60°C. Note: Use a fume hood; 2-chloroethyl derivatives are potential blistering agents.
B. Cytotoxicity Assessment (MTT Assay)
This protocol is calibrated for adherent cancer cell lines (MCF-7, HeLa).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO.
Step-by-Step Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Prepare stock solutions (10 mM) of both variants in DMSO.
-
Perform serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Add 100 µL of drug solution to wells (Triplicate).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Cisplatin).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO
. -
Development:
-
Add 20 µL MTT reagent per well. Incubate for 3-4 hours (until purple formazan crystals form).
-
Aspirate medium carefully.
-
Dissolve crystals in 150 µL DMSO. Shake for 15 min.
-
-
Readout: Measure Absorbance (OD) at 570 nm (reference 630 nm).
-
Calculation:
Fit data to a non-linear regression model (Log(inhibitor) vs. response) to determine IC .
Visualization: Experimental Workflow
Figure 2: Parallel synthesis and validation workflow for comparative cytotoxicity assessment.
References
-
Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives. National Institutes of Health (NIH). [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals (MDPI). [Link]
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules. MDPI. [Link]
-
Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives. MDPI. [Link]
-
Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. National Institutes of Health (NIH). [Link]
Safety Operating Guide
Personal protective equipment for handling 1-(2-Chloroethyl)indoline-5-sulfonamide
Executive Safety Summary: The "Hidden" Hazard
STOP AND READ: Do not treat 1-(2-Chloroethyl)indoline-5-sulfonamide as a standard organic intermediate.
While specific toxicological data for this exact CAS number may be sparse in public databases, Structure-Activity Relationship (SAR) analysis dictates that this compound must be handled as a Probable Alkylating Agent and Genotoxin .
-
The Hazard: The 1-(2-chloroethyl) moiety attached to the indoline nitrogen is a structural analog of Nitrogen Mustards . These compounds can cyclize to form highly reactive aziridinium ions, which alkylate DNA, leading to potential mutagenicity and carcinogenicity.
-
The Secondary Hazard: The sulfonamide group is a known sensitizer, posing risks of severe allergic reactions (anaphylaxis) and dermatological sensitization.
Core Directive: Handle with the rigor reserved for cytotoxic drugs or known mutagens.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide "Defense in Depth." Engineering controls (Fume Hood) are primary; PPE is the final barrier.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity, 5-8 mil) or Laminate (Silver Shield) for spill cleanup. | Alkylating agents can permeate standard thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Engineering Control Only Handle strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm). | Inhalation of dust/aerosols poses a critical genotoxic risk. N95s are insufficient for volatile organic chlorides or fine cytotoxic dusts. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Safety glasses are insufficient. The chloroethyl group is likely corrosive/irritating to mucous membranes.[1] |
| Body | Tyvek® Lab Coat (or equivalent impervious sleeves) + Chemical Apron | Cotton lab coats absorb liquids, keeping the alkylating agent against the skin. Impervious sleeves prevent wrist exposure between glove and coat. |
Operational Handling Protocol
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure fume hood is operational. Place a flow indicator (strip of tissue) at the sash opening.
-
Decontamination Prep: Prepare a "Quench Station" inside the hood before opening the vial.
-
Solution: 10% Sodium Thiosulfate (aq) or a mixture of 5% Sodium Thiosulfate / 5% Sodium Bicarbonate. This nucleophilic solution helps deactivate alkylating chlorides.
-
-
Static Control: Sulfonamides are often static-prone powders. Use an anti-static gun or ionizer if available to prevent powder dispersal.
Phase 2: Weighing & Solubilization
-
Technique: Use the "Closed Transfer" method where possible.
-
Step 1: Tare the receiving vial with its cap on.
-
Step 2: Open the source container only inside the hood.
-
Step 3: Transfer solid using a disposable spatula. Do not reuse spatulas.
-
Step 4: Immediately recap both source and receiving vials.
-
Step 5: Wipe the exterior of the receiving vial with a Kimwipe dampened in solvent (e.g., Ethanol) before removing it from the hood, then dispose of the wipe as hazardous waste.
Phase 3: Reaction & Cleanup[2]
-
Solvent Choice: Avoid protic solvents (like alcohols) if storing for long periods, as the chloroethyl group may solvolyze/cyclize. Use aprotic solvents (DMF, DMSO, DCM) for immediate reactions.
-
Spill Management:
-
Cover spill with spill pad.
-
Wet pad with Thiosulfate solution (from Phase 1) to deactivate.
-
Double-bag all waste. Label as "Cytotoxic/Alkylating Waste."
-
Emergency Response Logic
Mechanism of Injury: Alkylating agents often cause delayed pain. A lack of immediate burning sensation does not mean you are safe.
-
Skin Contact:
-
Eye Contact:
Visualizations
Diagram 1: The "Defense in Depth" Workflow
This diagram illustrates the mandatory sequence of safety layers required before the chemical is even touched.
Caption: Operational workflow emphasizing that PPE is the secondary barrier, relying first on risk identification and engineering controls.
Diagram 2: Exposure Response Logic Tree
A decision tree for immediate actions in the event of a breach.[6]
Caption: Immediate response protocols segregated by exposure route. Note the specific instruction to avoid scrubbing skin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
-
PubChem. Compound Summary: 2-Chloroethylamine (Structural Analog). National Library of Medicine.
-
ECHA (European Chemicals Agency). Substance Information: 1-(2-chloroethyl)piperidinium chloride (Structural Analog).
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. echemi.com [echemi.com]
- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google 圖書 [books.google.com.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
